Ramelteon-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
264.37 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3,2D2 |
InChI Key |
YLXDSYKOBKBWJQ-ZDENUIFTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Ramelteon-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramelteon-d5 is the deuterium-labeled analog of Ramelteon, a highly selective melatonin receptor agonist. This stable isotope-labeled compound serves as an invaluable tool, primarily as an internal standard, in the bioanalytical quantitation of Ramelteon in complex biological matrices. Its use significantly enhances the accuracy and precision of pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of this compound, including its chemical properties, the mechanism of action of its parent compound, detailed experimental protocols for its application, and relevant quantitative data.
Introduction
Ramelteon is a tricyclic indole derivative that selectively targets the melatonin MT1 and MT2 receptors, which are located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1] By acting as a full agonist at these receptors, Ramelteon mimics the effects of endogenous melatonin, promoting the onset of sleep and regulating the circadian rhythm.[1][2] Unlike many traditional hypnotics that act on the GABA receptor complex, Ramelteon's distinct mechanism of action is not associated with dependence or significant withdrawal symptoms.[1]
This compound, a deuterated form of Ramelteon, is chemically identical to the parent drug, with the exception of the substitution of five hydrogen atoms with deuterium. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Ramelteon in mass spectrometry-based analytical methods. This property makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are commonly employed to determine the concentration of Ramelteon in biological fluids such as plasma and serum.
Chemical and Physical Properties
The chemical and physical properties of Ramelteon and its deuterated analog are summarized in the table below.
| Property | Ramelteon | This compound |
| IUPAC Name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide | (S)-N-(2-(1, 6, 7, 8-tetrahydro-2H-indeno[5, 4-b]furan-8-yl)ethyl) propanamide-2, 2, 3, 3, 3-d5 |
| Molecular Formula | C₁₆H₂₁NO₂ | C₁₆H₁₆D₅NO₂ |
| Molecular Weight | 259.34 g/mol | 264.37 g/mol |
| CAS Number | 196597-26-9 | 1134159-63-9 |
| Appearance | White to off-white solid | Solid |
| Solubility | Soluble in methanol | Soluble in methanol |
Mechanism of Action of Ramelteon
Ramelteon exerts its therapeutic effects through its high affinity for the melatonin MT1 and MT2 receptors.[1][2] The activation of these G-protein coupled receptors in the SCN leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is believed to be the primary mechanism through which Ramelteon promotes sleep.[2]
The binding affinities and functional activity of Ramelteon at the melatonin receptors are presented in the following table.
| Receptor | Binding Affinity (Ki, pM) | Functional Activity (IC₅₀, pM) |
| Human MT1 | 14 | 21.2 |
| Human MT2 | 112 | 53.4 |
Data sourced from MedChemExpress and Kato et al. (2005).[2]
Signaling Pathway
The signaling pathway initiated by Ramelteon binding to MT1/MT2 receptors is depicted in the diagram below.
Caption: Ramelteon-mediated signaling pathway.
Pharmacokinetics of Ramelteon
Understanding the pharmacokinetic profile of Ramelteon is crucial for interpreting data from studies where this compound is used as an internal standard.
| Pharmacokinetic Parameter | Value |
| Bioavailability | 1.8% (due to extensive first-pass metabolism)[3] |
| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours[3] |
| Protein Binding | ~82%[4] |
| Metabolism | Primarily by CYP1A2, with minor contributions from CYP2C and CYP3A4[3] |
| Elimination Half-life | 1-2.6 hours[3] |
| Major Active Metabolite | M-II |
Data compiled from multiple sources.[3][4]
Experimental Protocols
This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Ramelteon in biological samples. Below is a representative experimental protocol.
Quantification of Ramelteon in Human Plasma using LC-MS/MS
Objective: To determine the concentration of Ramelteon in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
Materials:
-
Human plasma samples
-
Ramelteon analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
Analytical column (e.g., C18 column)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Ramelteon (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare serial dilutions of Ramelteon in methanol to create calibration standards (e.g., 0.05 to 50 ng/mL).
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramelteon: e.g., m/z 260.2 → 173.1
-
This compound: e.g., m/z 265.2 → 173.1
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ramelteon to this compound against the concentration of the calibration standards.
-
Determine the concentration of Ramelteon in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram
Caption: LC-MS/MS experimental workflow.
Conclusion
This compound is an essential analytical tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the reliable and accurate quantification of Ramelteon in biological matrices. This in-depth guide has provided a comprehensive overview of the technical aspects of this compound, including its chemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application, to facilitate its effective use in a research setting.
References
A Comprehensive Technical Guide to Ramelteon-d5: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramelteon-d5 is the deuterated isotopologue of Ramelteon, a selective melatonin receptor agonist used in the treatment of insomnia, particularly difficulties with sleep onset.[1][2][3] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Ramelteon in biological matrices during pharmacokinetic and metabolism studies using mass spectrometry.[4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacodynamics, and pharmacokinetics of Ramelteon, the parent compound of this compound. It also includes representative experimental protocols and visualizations of key biological pathways and research workflows to support its application in a research and drug development context.
Chemical and Physical Properties
Ramelteon is a synthetic tricyclic analog of melatonin.[5] Its chemical name is (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide.[5][6] The deuterated form, this compound, incorporates five deuterium atoms in the propionamide side chain, which provides a distinct mass shift for mass spectrometry-based detection without significantly altering its chemical properties.[4][7]
Table 1: Chemical and Physical Properties of Ramelteon and this compound
| Property | Ramelteon | This compound |
| Chemical Formula | C₁₆H₂₁NO₂[1][5] | C₁₆H₁₆D₅NO₂[4][7][8] |
| Molecular Weight | 259.349 g·mol⁻¹[1][5] | 264.38 g·mol⁻¹[7][8] |
| CAS Number | 196597-26-9[1] | 1134159-63-9[7][9][10] |
| Appearance | Solid[4] | Solid[4] |
| Solubility | Very slightly soluble in water and aqueous buffers (pH 3-11); freely soluble in ethanol and dimethyl sulfoxide.[5] | Soluble in Methanol.[4] |
| IUPAC Name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b] furan-8-yl)ethyl]propionamide[1] | N-(2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propanamide-d₅[4] |
Mechanism of Action
Ramelteon exerts its therapeutic effects through a highly specific mechanism of action, functioning as a full agonist at the melatonin MT1 and MT2 receptors.[1][11] These G-protein coupled receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's "master clock" that regulates circadian rhythms, including the sleep-wake cycle.[3][6][11]
-
MT1 Receptor Activation: The activation of MT1 receptors is thought to promote sleepiness and the onset of sleep.[3]
-
MT2 Receptor Activation: The activation of MT2 receptors is believed to mediate the phase-shifting effects of melatonin on the circadian rhythm, helping to realign the sleep-wake cycle.[3][11]
Upon binding to MT1 and MT2 receptors, Ramelteon initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This action mimics the effect of endogenous melatonin, which signals darkness and prepares the body for sleep.[3]
Unlike many traditional hypnotics, Ramelteon has no appreciable affinity for GABA receptors, nor does it bind to receptors for neuropeptides, cytokines, serotonin, dopamine, or opioids.[1][11][13] This high selectivity contributes to its favorable safety profile, with a lack of abuse potential and withdrawal effects.[11]
Signaling Pathway Visualization
Caption: Ramelteon's signaling pathway via MT1/MT2 receptors.
Pharmacodynamics
Ramelteon demonstrates a higher binding affinity for MT1 and MT2 receptors compared to endogenous melatonin, making it a potent agonist.[1][6] It is 3 to 16 times more potent than melatonin and shows an 8-fold higher affinity for the MT1 receptor over the MT2 receptor.[1] Its major metabolite, M-II, is also pharmacologically active, though less potent than the parent compound.[1][14]
Table 2: Receptor Binding Affinity and Functional Activity
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (IC₅₀) |
| Ramelteon | Human MT₁ | 14 pM[9] | 21.2 pM[4][11] |
| Human MT₂ | 112 pM[9] | 53.4 pM[4][11] | |
| Melatonin | Human MT₁ | ~84 pM (6x lower than Ramelteon)[11] | 77.8 pM[11] |
| Human MT₂ | ~448 pM (4x lower than Ramelteon)[5] | 904.0 pM[11] | |
| M-II (Metabolite) | Human MT₁ | ~114 pM (Approx. 1/10th of Ramelteon)[14] | ~208 pM (17-25x less potent)[11][14] |
| Human MT₂ | ~566 pM (Approx. 1/5th of Ramelteon)[14] | ~1470 pM (17-25x less potent)[11][14] |
Pharmacokinetics and Metabolism
Ramelteon undergoes rapid absorption and extensive first-pass metabolism, which results in low oral bioavailability.[1][6]
Table 3: Pharmacokinetic Parameters of Ramelteon
| Parameter | Value | Description |
| Absorption (Total) | ≥ 84%[1][5][13] | The fraction of the oral dose that is absorbed from the gut into the portal circulation. |
| Bioavailability (Oral) | 1.8%[1][5][13] | The low bioavailability is due to extensive first-pass metabolism in the liver. |
| Tmax (Time to Peak) | ~0.75 hours (0.5 - 1.5 hours)[1][6][13] | Time to reach maximum plasma concentration after oral administration. |
| Protein Binding | ~82% (primarily to albumin)[1][13] | The fraction of drug bound to plasma proteins, which is independent of concentration. |
| Volume of Distribution | 73.6 L[1] | Suggests substantial distribution into tissues. |
| Elimination Half-life | 1 - 2.6 hours[1][6] | The time required for the plasma concentration of the drug to decrease by half. |
| Metabolite (M-II) Half-life | 2 - 5 hours[1] | The active metabolite has a longer half-life than the parent drug. |
| Excretion | 84% in urine, 4% in feces[1][13] | Less than 0.1% is excreted as the unchanged parent drug. |
Metabolism
Ramelteon is extensively metabolized in the liver, primarily through oxidation (hydroxylation and carbonylation) followed by glucuronide conjugation.[1]
-
Primary Enzyme: Cytochrome P450 1A2 (CYP1A2) is the major enzyme responsible for Ramelteon's metabolism.[1]
-
Minor Enzymes: CYP2C and CYP3A4 enzymes are involved to a lesser extent.[1]
-
Major Active Metabolite (M-II): The primary active metabolite is M-II, which circulates at concentrations 20- to 100-fold higher than the parent drug.[1][13] While M-II has a lower affinity for melatonin receptors, its high systemic exposure may contribute to the overall clinical efficacy of Ramelteon.[14]
Experimental Protocols and Workflows
This compound is primarily used as an internal standard in analytical methods to quantify Ramelteon. A typical experimental workflow for a preclinical or clinical pharmacokinetic study would involve sample collection, preparation, and analysis via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Generalized Experimental Workflow for Pharmacokinetic Analysis
Caption: Generalized workflow for a pharmacokinetic study of Ramelteon using this compound.
Methodology for In Vitro Functional Assay (cAMP Inhibition)
Based on descriptions of functional assays, a representative protocol is as follows:[4][11]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors are cultured under standard conditions.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of Ramelteon or a vehicle control for a specified period.
-
Stimulation: Adenylyl cyclase is stimulated by adding forskolin to all wells, which increases intracellular cAMP levels.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP production is plotted, and the IC₅₀ value is calculated using non-linear regression analysis. This value represents the concentration of Ramelteon required to inhibit 50% of the maximal cAMP production.
Conclusion
This compound serves as an indispensable tool for the precise and accurate bioanalysis of Ramelteon. An understanding of the parent compound's chemical properties, selective mechanism of action on MT1/MT2 receptors, and its pharmacokinetic profile is essential for researchers in pharmacology and drug development. The data and protocols summarized in this guide provide a foundational resource for designing and interpreting studies involving this novel chronohypnotic agent.
References
- 1. Ramelteon - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tlcstandards.com [tlcstandards.com]
- 8. This compound - CAS - 1134159-63-9 | Axios Research [axios-research.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramelteon-d5 CAS number and molecular weight
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on Ramelteon-d5, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document details its chemical properties, analytical applications, and the biochemical pathways associated with its non-deuterated parent compound.
Core Data Presentation
The fundamental physicochemical properties of this compound are summarized below. It is important to note the existence of multiple CAS numbers, which may be attributable to different suppliers or batches.
| Property | Value | Source(s) |
| IUPAC Name | N-[2-((8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide-2,2,3,3,3-d5 | [1][2] |
| CAS Number | 2699607-24-2, 1134159-63-9 | [1][3][4][5] |
| Molecular Formula | C₁₆H₁₆D₅NO₂ | [1][3][4][5] |
| Molecular Weight | 264.38 g/mol (also reported as 264.4 and 264.37) | [1][3][4][5] |
| Primary Use | Internal standard for quantification of Ramelteon by GC- or LC-MS | [2][3] |
Experimental Protocols
1. Synthesis Outline for Ramelteon Analogs
The synthesis of this compound involves the use of deuterated reagents to introduce stable isotopes. While specific, proprietary synthesis methods for this compound are not publicly detailed, the general synthetic pathways for Ramelteon can be adapted. A patented method for Ramelteon synthesis provides a relevant framework[6]:
-
Intermediate Formation: The synthesis often starts with the condensation of cyanoacetic acid with 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one to form a key tetracyclic intermediate[1][6].
-
Introduction of the Ethylamine Side Chain: This is followed by reactions to introduce the ethylamine side chain at the 8-position of the indeno[5,4-b]furan core.
-
Deuteration and Acylation: For this compound, a deuterated propionyl group is introduced. This is typically achieved by reacting the amine intermediate with a deuterated propionyl halide or propionic anhydride (e.g., propionyl-d5 chloride)[1].
-
Purification: The final product is purified using standard chromatographic techniques.
2. Quantification of Ramelteon in Biological Matrices using this compound as an Internal Standard by LC-MS/MS
The primary application of this compound is as an internal standard for the accurate quantification of Ramelteon in complex biological samples like plasma. Below is a representative protocol based on established methods for similar small molecules[7][8][9].
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay, e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., Hedera ODS-2, 5 µm, 150 mm × 2.1 mm) is often suitable[7].
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and an aqueous solution containing a modifier like formic acid or ammonium acetate (e.g., Methanol: 0.1% formic acid in 10 mM ammonium acetate, 85:15 v/v)[7].
-
Flow Rate: 0.5 mL/min[7].
-
Column Temperature: 35-40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ramelteon: The transition would be from its protonated molecular ion [M+H]⁺ to a characteristic product ion.
-
This compound: The transition would be from its protonated molecular ion [M+H]⁺ (which will be 5 mass units higher than Ramelteon) to a corresponding product ion. The specific m/z values would need to be determined by direct infusion of the compounds.
-
-
Data Analysis: The concentration of Ramelteon in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a standard curve.
-
Signaling Pathways and Experimental Workflows
Ramelteon Signaling Pathway
Ramelteon, the parent compound of this compound, exerts its therapeutic effect by acting as a selective agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors located in the suprachiasmatic nucleus of the brain[3][4]. The activation of these receptors by Ramelteon mimics the natural action of melatonin, leading to the inhibition of adenylate cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger[4][5]. The reduction in cAMP signaling ultimately influences downstream cellular processes that regulate the sleep-wake cycle[5].
LC-MS/MS Experimental Workflow
The following diagram illustrates the typical workflow for quantifying Ramelteon in a biological sample using this compound as an internal standard. This process ensures high precision and accuracy by correcting for variations during sample processing and analysis.
References
- 1. droracle.ai [droracle.ai]
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Melatonin Agonist Ramelteon Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells | PLOS One [journals.plos.org]
- 6. WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for the synthesis of ramelteon - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jsbms.jp [jsbms.jp]
An In-depth Technical Guide to Ramelteon and its Deuterated Analog, Ramelteon-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Ramelteon and its stable isotope-labeled counterpart, Ramelteon-d5. It is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and analysis, offering detailed insights into their properties, mechanisms, and applications.
Introduction: The Significance of Isotopic Labeling
Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2][3][4][5] Its mechanism of action mimics that of endogenous melatonin in the suprachiasmatic nucleus of the hypothalamus, a key regulator of the circadian rhythm.[2][3][4][6][7]
This compound is a deuterated analog of Ramelteon, in which five hydrogen atoms have been replaced with deuterium.[8] This isotopic labeling renders this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry (MS) and liquid chromatography (LC).[8][9] The use of deuterated internal standards is a gold-standard practice in pharmacokinetic and therapeutic drug monitoring studies, as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[10][11][12]
Physicochemical and Pharmacological Properties
The core structural difference between Ramelteon and this compound lies in the isotopic substitution, leading to a slight increase in molecular weight for the deuterated compound. While their chemical reactivity is nearly identical, this mass difference is fundamental for their differentiation in mass spectrometry.
Table 1: Physicochemical Properties
| Property | Ramelteon | This compound |
| Molecular Formula | C₁₆H₂₁NO₂[2] | C₁₆H₁₆D₅NO₂[8][9][13] |
| Molar Mass | 259.34 g/mol [2] | 264.38 g/mol [9][13][14] |
| IUPAC Name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b] furan-8-yl)ethyl]propionamide[2] | (S)-N-(2-(1, 6, 7, 8-tetrahydro-2H-indeno[5, 4-b]furan-8-yl)ethyl) propanamide-2, 2, 3, 3, 3-d5[9] |
| Primary Use | Therapeutic agent for insomnia[1][2] | Internal standard for bioanalytical quantification[8][9] |
Table 2: Pharmacodynamic Properties of Ramelteon
| Parameter | Value | Receptor |
| Binding Affinity (Ki) | 14 pM[8][15] | Human MT1 |
| 112 pM[8][15] | Human MT2 | |
| Functional Activity (IC50) | 21.2 pM[8][15] | Human MT1 |
| 53.4 pM[8][15] | Human MT2 |
Ramelteon's affinity for the MT1 and MT2 receptors is notably 3 to 16 times higher than that of melatonin itself.[2][3] It demonstrates no significant affinity for the GABA receptor complex, which is the target of many other hypnotic agents.[3][6]
Table 3: Pharmacokinetic Properties of Ramelteon
| Parameter | Value |
| Bioavailability | 1.8% (due to extensive first-pass metabolism)[2][16] |
| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours[2][3] |
| Elimination Half-life | 1 to 2.6 hours[2][3] |
| Protein Binding | ~82% (primarily to albumin)[2][6] |
| Metabolism | Primarily hepatic via CYP1A2[2] |
| Major Active Metabolite | M-II (circulates at 20- to 100-fold higher concentrations than the parent drug)[2][6] |
Mechanism of Action and Signaling Pathway
Ramelteon exerts its therapeutic effect by acting as a full agonist at the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN).[2][6] Activation of these G-protein coupled receptors (GPCRs) is believed to inhibit the neuronal firing of the SCN, thereby promoting the transition to sleep and helping to regulate the sleep-wake cycle.[3]
Caption: Ramelteon's signaling pathway in the suprachiasmatic nucleus.
Experimental Protocols
Quantification of Ramelteon in Biological Matrices using LC-MS/MS
This protocol outlines a typical workflow for the quantification of Ramelteon in plasma samples, utilizing this compound as an internal standard.
Objective: To accurately determine the concentration of Ramelteon in plasma for pharmacokinetic analysis.
Materials:
-
Plasma samples from study subjects.
-
Ramelteon analytical standard.
-
This compound internal standard (IS).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid, LC-MS grade.
-
Water, ultrapure.
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Ramelteon and this compound in methanol.
-
Serially dilute the Ramelteon stock solution to create calibration standards and QC samples at low, medium, and high concentrations by spiking into blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Ramelteon from matrix components (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramelteon: Monitor the specific precursor-to-product ion transition (e.g., m/z 260.2 -> 173.1).
-
This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 265.2 -> 173.1).
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the Ramelteon analyte to the this compound internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Ramelteon in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for MT1 and MT2 receptors.
Methodology:
-
Cell Culture: Use cells stably expressing human MT1 or MT2 receptors (e.g., CHO cells).
-
Radioligand: Utilize a high-affinity radioligand, such as 2-[¹²⁵I]-iodomelatonin.
-
Assay:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (Ramelteon).
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical assay using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
Ramelteon and this compound are chemically similar yet serve distinct, critical roles in pharmaceutical science. Ramelteon is a therapeutic agent that provides a targeted mechanism for treating insomnia by leveraging the body's natural sleep-wake cycle. This compound, through the subtle but significant introduction of deuterium, is an indispensable analytical tool. Its use as an internal standard ensures the high fidelity of bioanalytical data, which is paramount for the robust evaluation of Ramelteon's pharmacokinetics and for ensuring patient safety and drug efficacy in clinical settings. This guide underscores the synergistic relationship between a therapeutic compound and its isotopically labeled analog in the journey of drug development and clinical application.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramelteon - Wikipedia [en.wikipedia.org]
- 3. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. caymanchem.com [caymanchem.com]
- 9. veeprho.com [veeprho.com]
- 10. texilajournal.com [texilajournal.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. This compound - CAS - 1134159-63-9 | Axios Research [axios-research.com]
- 14. Ramelteon D5 [artisbiotech.com]
- 15. apexbt.com [apexbt.com]
- 16. tandfonline.com [tandfonline.com]
purpose of deuteration in Ramelteon-d5
An In-depth Technical Guide: The Purpose of Deuteration in Ramelteon-d5
Introduction
Ramelteon is a highly selective melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Its mechanism of action, targeting the MT1 and MT2 receptors in the suprachiasmatic nucleus, mimics the natural sleep-promoting effects of melatonin.[3] The development and regulatory approval of pharmaceuticals like Ramelteon hinge on a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This requires precise and accurate quantification of the drug and its metabolites in complex biological matrices such as plasma and serum.
This technical guide delves into the critical role of deuteration, specifically in this compound, a stable isotope-labeled analog of Ramelteon. We will explore its function as an internal standard in modern bioanalytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has become the gold standard for quantitative bioanalysis in the pharmaceutical industry.[4][5][6]
The Core Principle: Stable Isotope Dilution and the Ideal Internal Standard
In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS is used to correct for the loss of analyte during sample processing and to compensate for variability in instrument response.[7] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.
Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry.[4] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. By replacing one or more hydrogen atoms with deuterium, a molecule is created that is chemically almost identical to the parent compound but has a higher molecular weight.[7][8]
Key advantages of using a deuterated internal standard like this compound include:
-
Similar Physicochemical Properties: It exhibits nearly identical behavior to the analyte (Ramelteon) during sample extraction, chromatography, and ionization.[4]
-
Co-elution with Analyte: It typically co-elutes with the analyte during liquid chromatography, meaning it experiences the same matrix effects and potential for ion suppression or enhancement in the mass spectrometer source.[9]
-
Mass Distinguishability: Despite these similarities, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[8]
This strategy, known as stable isotope dilution, allows for highly accurate and precise quantification by calculating the ratio of the analyte's response to the internal standard's response, effectively normalizing for most sources of analytical variability.[10]
References
- 1. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. nbinno.com [nbinno.com]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
The Role of Ramelteon-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of ramelteon-d5 as an internal standard in bioanalytical methodologies. By delving into the core principles of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this document provides a comprehensive resource for professionals in drug development and research.
Introduction to Ramelteon and the Need for Precise Quantification
Ramelteon is a highly selective melatonin receptor agonist that preferentially binds to the MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain.[1][2] Unlike traditional hypnotics that target GABA receptors, ramelteon's mechanism mimics the natural sleep-promoting effects of melatonin, making it a valuable therapeutic agent for insomnia.[2][3] Accurate and precise quantification of ramelteon and its metabolites in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and ensuring therapeutic efficacy and safety.
The "Mechanism of Action" of this compound as an Internal Standard
The "mechanism of action" of this compound in an analytical context is not pharmacological but rather functional, serving as an ideal internal standard for quantitative analysis. An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical process.
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry for several key reasons:[4][5]
-
Co-elution with the Analyte: this compound is chemically identical to ramelteon, with the only difference being the substitution of five hydrogen atoms with deuterium. This minimal structural change ensures that it behaves almost identically during sample preparation (e.g., extraction) and chromatographic separation, leading to co-elution with the unlabeled ramelteon.[6]
-
Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effects (ion suppression or enhancement).[4] Because this compound co-elutes with ramelteon, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise quantification.[4][6]
-
Correction for Sample Loss: Any loss of sample during the extraction and handling process will affect both the analyte and the internal standard equally. The use of the peak area ratio effectively cancels out this variability.
-
Distinct Mass-to-Charge Ratio (m/z): Despite their similar chemical behavior, ramelteon and this compound have different molecular weights. This allows them to be distinguished by the mass spectrometer, enabling simultaneous detection and quantification.
The logical relationship for the effectiveness of a deuterated internal standard is visualized below.
Caption: Logical Framework for Deuterated Internal Standard Efficacy
Experimental Protocol: Quantification of Ramelteon in Human Plasma
The following is a representative LC-MS/MS protocol for the quantification of ramelteon in human plasma, based on established methodologies. While the cited study used diazepam as an internal standard, the principles are directly applicable when using this compound.
Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add a known amount of this compound solution (as the internal standard).
-
Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
The experimental workflow for sample preparation and analysis is depicted below.
Caption: Experimental Workflow for Ramelteon Analysis
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Hedera ODS-2, 5 µm, 150 mm × 2.1 mm) |
| Mobile Phase | Methanol and 0.1% formic acid in 10 mM ammonium acetate solution (e.g., 85:15, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 5-10 µL |
Mass Spectrometry Parameters
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Ramelteon | This compound |
| Precursor Ion (m/z) | 260.2 | 265.2 (inferred) |
| Product Ion (m/z) | 175.1 | To be determined experimentally |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100-200 | 100-200 |
Note: The m/z values for this compound are inferred. The precursor ion is calculated by adding 5 Da to the mass of ramelteon. The product ions and optimal collision energy should be determined experimentally by infusing a solution of this compound into the mass spectrometer.
Data Presentation and Method Validation
A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability.
Calibration Curve
The method should be linear over a defined concentration range.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Ramelteon | 0.05 - 30.0 | > 0.99 |
Data adapted from He et al., 2019.[7]
Accuracy and Precision
The accuracy and precision of the method are assessed using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Accuracy (% bias) | Precision (% RSD) |
| Low | Within ±15% | < 15% |
| Medium | Within ±15% | < 15% |
| High | Within ±15% | < 15% |
Recovery
Extraction recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
| Analyte | Recovery (%) |
| Ramelteon | > 80% |
Ramelteon Signaling Pathway
Ramelteon exerts its therapeutic effects by acting as a selective agonist at the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that ultimately leads to the promotion of sleep.
-
MT1 Receptor Activation: Primarily coupled to Gi proteins, activation of MT1 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is thought to be the main pathway for inducing sleepiness.
-
MT2 Receptor Activation: Also coupled to Gi proteins, MT2 receptor activation similarly inhibits adenylyl cyclase. Additionally, MT2 activation can influence the phase-shifting of the circadian rhythm. Some evidence also suggests coupling to Gq proteins, which would activate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
The signaling pathway of ramelteon is illustrated in the following diagram.
Caption: Ramelteon Signaling Pathway
Conclusion
This compound serves as an indispensable tool in the bioanalysis of ramelteon, enabling accurate and precise quantification in complex biological matrices. Its "mechanism of action" as an internal standard lies in its ability to mimic the behavior of the unlabeled analyte throughout the analytical process, thereby correcting for variability and matrix effects. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable bioanalytical methods for ramelteon, ultimately supporting the safe and effective use of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Applications of Ramelteon-d5: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the commercial availability of Ramelteon-d5, its application as an internal standard in analytical methods, and the associated signaling pathways of its parent compound, Ramelteon.
Commercial Availability of this compound
This compound, the deuterated analog of Ramelteon, is a critical tool for pharmacokinetic and metabolic studies. It is primarily utilized as an internal standard for the accurate quantification of Ramelteon in biological samples using mass spectrometry. Several commercial suppliers offer this compound, and the following table summarizes key quantitative data from a selection of these vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| MedChemExpress | 1134159-63-9 | C₁₆H₁₆D₅NO₂ | 264.37 | Not specified |
| Cayman Chemical | 2699607-24-2 | C₁₆H₁₆D₅NO₂ | 264.4 | ≥99% deuterated forms (d₁-d₅) |
| Veeprho | 1134159-63-9 | Not specified | Not specified | Not specified |
| Artis Standards | 1134159-63-9 | C₁₆H₁₆D₅NO₂ | 264.38 | >98% (By HPLC) |
| Chromato Scientific | 1134159-63-9 | C₁₆H₁₆D₅NO₂ | 264.4 | Not specified |
| Simson Pharma | 1134159-63-9 | C₁₆H₁₆D₅NO₂ | 264.37 | Not specified |
| TargetMol | 1134159-63-9 | Not specified | Not specified | Not specified |
Experimental Protocol: Quantification of Ramelteon using this compound as an Internal Standard by LC-MS/MS
The following protocol is a representative method for the analysis of Ramelteon in human plasma using this compound as an internal standard. This method is adapted from a validated LC-MS/MS procedure for Ramelteon and its metabolite.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add a known concentration of this compound solution as the internal standard (IS).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program: A typical gradient would start with a high percentage of aqueous phase, ramping up to a high percentage of organic phase to elute the analyte and internal standard, followed by re-equilibration to the initial conditions.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramelteon: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
This compound (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically a +5 Da shift from the parent compound).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Ramelteon and this compound to achieve maximum sensitivity and specificity.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of Ramelteon to this compound against the concentration of Ramelteon standards.
-
Determine the concentration of Ramelteon in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway of Ramelteon
Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs).[3][4] The activation of these receptors by Ramelteon is believed to be the primary mechanism for its sleep-promoting effects. The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Experimental Workflow for this compound in Pharmacokinetic Studies
The use of this compound as an internal standard is a crucial step in the workflow for determining the pharmacokinetic profile of Ramelteon. The following diagram illustrates the typical experimental workflow.
References
- 1. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ramelteon? [synapse.patsnap.com]
Navigating the Solubility Landscape of Ramelteon-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of Ramelteon-d5, a deuterated isotopologue of the selective melatonin receptor agonist, Ramelteon. Given the limited availability of direct quantitative solubility data for this compound, this document leverages data from the parent compound, Ramelteon, to provide a robust reference point for formulation development, preclinical studies, and analytical method development. Deuteration is generally expected to have a minimal impact on solubility in common organic solvents, making the data on Ramelteon a reliable proxy.
Core Solubility Profile
Ramelteon is characterized as being freely soluble in several organic solvents but only very slightly soluble in aqueous solutions.[1] This profile is critical for researchers developing formulations for both in vitro and in vivo applications.
Data Presentation: Solubility of Ramelteon
The following table summarizes the available quantitative solubility data for the non-deuterated parent compound, Ramelteon. These values serve as a primary reference for estimating the solubility of this compound.
| Solvent | Solubility (mg/mL) | Source | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | Cayman Chemical[2] | - |
| 51 | Selleck Chemicals[3] | - | |
| Ethanol | ~ 25 | Cayman Chemical[2] | - |
| 51 | Selleck Chemicals[3] | - | |
| Dimethylformamide (DMF) | ~ 30 | Cayman Chemical[2] | - |
| Methanol | Freely Soluble | FDA[1] | Quantitative data not specified. This compound is also listed as "Soluble" in methanol.[4] |
| 1:5 DMSO:PBS (pH 7.2) | ~ 0.16 | Cayman Chemical[2] | Represents solubility in a buffered aqueous system. |
| Water | Very Slightly Soluble / Insoluble | FDA[1], Selleck Chemicals[3] | Indicates poor solubility in neutral aqueous environments. |
Note: Discrepancies in reported solubility values (e.g., for DMSO and Ethanol) may arise from variations in experimental conditions, material purity, or analytical methodology between sources.
Experimental Protocols for Solubility Determination
While specific protocols for this compound are not published, the determination of solubility for an active pharmaceutical ingredient (API) typically follows a standardized methodology, such as the Saturation Shake-Flask Method . This equilibrium-based method is a gold standard for generating reliable thermodynamic solubility data.
Standard Shake-Flask Protocol
-
Preparation : An excess amount of the solid API (this compound) is added to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). Adding sufficient excess is crucial to ensure a saturated solution is formed.
-
Equilibration : The suspension is agitated at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. Agitation should be vigorous enough to keep the solid suspended without creating a vortex.
-
Phase Separation : After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved through centrifugation followed by careful collection of the supernatant, or by filtration using a filter material that does not adsorb the solute.
-
Quantification : The concentration of the dissolved API in the clear supernatant is measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Verification : The pH of aqueous samples should be measured before and after the experiment to ensure it has not been altered by the API. The remaining solid can also be analyzed (e.g., by XRPD) to check for any changes in its physical form (polymorphism or salt conversion).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Mechanism of Action: Signaling Pathway
Ramelteon and its deuterated analogue, this compound, exert their therapeutic effects by acting as highly selective agonists for the melatonin receptors MT1 and MT2. These G-protein coupled receptors are concentrated in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.
The binding of Ramelteon to MT1 and MT2 receptors mimics the action of endogenous melatonin, which is naturally released in response to darkness.[5] This agonistic activity is believed to regulate the sleep-wake cycle, thereby promoting the onset of sleep.[5][6] Ramelteon has a significantly higher affinity for MT1 and MT2 receptors than melatonin itself and shows negligible affinity for other CNS receptors, such as those for GABA, dopamine, or serotonin, which accounts for its favorable safety profile and low potential for abuse.[6]
Visualizing the Signaling Pathway
The diagram below outlines the core mechanism of action for Ramelteon.
References
A Technical Guide to the Storage and Stability of Ramelteon-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and analytical considerations for Ramelteon-d5, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical and pharmacokinetic studies.
Introduction to this compound
This compound is a stable isotope-labeled version of Ramelteon, where five hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantification of Ramelteon in biological matrices using mass spectrometry-based methods such as GC-MS or LC-MS.[1] The incorporation of deuterium imparts a higher mass to the molecule without significantly altering its chemical properties, allowing for its differentiation from the unlabeled drug.
The stability of deuterated compounds is a critical aspect of their use. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can result in a slower rate of metabolism and potentially greater stability compared to the non-deuterated counterpart.
Storage and Stability Data
Proper storage is crucial for maintaining the integrity and purity of this compound. The following tables summarize the recommended storage conditions and known stability information.
Table 1: Recommended Storage and Known Stability of this compound
| Parameter | Recommendation/Data | Source(s) |
| Storage Temperature | -20°C | [1] |
| Physical Form | Solid | [1] |
| Long-Term Stability | ≥ 4 years (at -20°C) | [1] |
| Shipping Conditions | Room temperature (continental US) | [1] |
| Solubility | Soluble in Methanol | [1] |
Experimental Protocols for Stability Assessment
Detailed stability studies for this compound are not extensively published. However, the protocols used for its non-deuterated analog, Ramelteon, provide a strong framework for assessing its stability. A typical stability-indicating method would involve subjecting the compound to stress conditions and analyzing the formation of degradants over time using a validated chromatographic method.
Forced Degradation Studies (Based on Ramelteon)
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method. The following conditions are typically employed:
Table 2: Typical Forced Degradation Conditions for Ramelteon
| Stress Condition | Methodology |
| Acid Hydrolysis | 0.1 N Ethanolic HCl, reflux for 3 hours |
| Base Hydrolysis | 0.1 N Ethanolic NaOH, reflux for 3 hours |
| Oxidative Degradation | 3% w/v H₂O₂, reflux for 3 hours |
| Thermal Degradation | 105°C for 24 hours |
| Photolytic Degradation | 1.2 million lux hours/m² for 22 hours |
| Humidity Stress | 40°C / 75% RH for 7 days |
Example Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of Ramelteon and its potential degradation products.
-
Column: Chiralpak AD-H, 250mm × 4.6mm, 5µm
-
Mobile Phase: n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Sample Preparation: Dissolve the sample in a mixture of n-hexane and ethanol (60:40, v/v).
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound.
Signaling Pathway of Ramelteon
Ramelteon acts as an agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase.
Potential Degradation Pathways
The metabolic pathways of Ramelteon can provide insights into its potential chemical degradation routes. The primary metabolic transformations of Ramelteon involve hydroxylation at various positions on the molecule, followed by further oxidation or conjugation. While the deuteration in this compound is on the propionamide side chain, degradation could potentially occur on the core indenofuran structure through similar oxidative pathways.
Key potential degradation pathways could include:
-
Oxidation: Hydroxylation of the aliphatic or aromatic rings.
-
Hydrolysis: Cleavage of the amide bond, though generally stable, could occur under harsh acidic or basic conditions.
-
Ring Opening: The furan ring could be susceptible to opening under certain oxidative or acidic conditions.
It is important to note that the increased bond strength of C-D bonds in the propionamide side chain of this compound would likely make this part of the molecule more resistant to metabolic and chemical degradation compared to non-deuterated Ramelteon.
Conclusion
This compound is a stable compound when stored under the recommended condition of -20°C, with a shelf life of at least four years.[1] For analytical purposes, its stability in solution should be assessed under the specific experimental conditions. While detailed public data on its forced degradation is not available, the established protocols for its non-deuterated counterpart, Ramelteon, offer a robust framework for any required stability-indicating method development and validation. Understanding the signaling pathway of Ramelteon is also crucial for interpreting its pharmacological effects in any research context. This guide provides a foundational understanding for the proper handling, storage, and analytical assessment of this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of Ramelteon in Human Plasma using a Validated LC-MS/MS Method with Ramelteon-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramelteon in human plasma. The use of a stable isotope-labeled internal standard, Ramelteon-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).
Introduction
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate quantification of Ramelteon in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects.[1] This document provides a comprehensive protocol for the determination of Ramelteon in human plasma, including detailed experimental procedures and method validation data.
Experimental Protocols
Materials and Reagents
-
Ramelteon reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ramelteon and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ramelteon stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
Add 100 µL of human plasma to the appropriately labeled tubes.
-
Spike 10 µL of the appropriate Ramelteon working standard solution to the calibration and QC samples. Add 10 µL of 50:50 methanol:water to the blank and unknown samples.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank. Add 20 µL of 50:50 methanol:water to the blank.
-
Vortex all tubes for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and can be adapted based on the specific instrumentation available.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution optimized for separation |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for instrument |
| Gas Flow | Optimized for instrument |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ramelteon | 260.2 | 204.1 | 200 | Optimized |
| This compound | 265.2 | 209.1 | 200 | Optimized |
Note: The precursor ion for Ramelteon is [M+H]+.[4] The product ion for this compound is inferred based on the fragmentation of the unlabeled compound. Collision energy and other source-dependent parameters should be optimized for the specific mass spectrometer being used.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated bioanalytical method for Ramelteon.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ramelteon | 0.05 - 30.0 | > 0.99 |
Data synthesized from published literature.[5][6]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.05 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.15 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 12.0 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 24.0 | < 15% | ± 15% | < 15% | ± 15% |
Acceptance criteria based on FDA guidelines for bioanalytical method validation. Actual values may vary based on experimental conditions.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Ramelteon | > 85% | Minimal and consistent |
| This compound | > 85% | Minimal and consistent |
Representative values. The use of a stable isotope-labeled internal standard co-eluting with the analyte is expected to normalize for recovery and matrix effects.
Visualizations
Caption: Experimental workflow for Ramelteon quantification.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ramelteon | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for Ramelteon using Ramelteon-d5 as an Internal Standard
Application Note and Protocol
This document provides a detailed application note and protocol for the quantitative analysis of Ramelteon in biological matrices, typically human plasma, using Ramelteon-d5 as a stable isotope-labeled internal standard (IS). The described method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in pharmacokinetic and toxicokinetic studies.
Introduction
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate quantification of Ramelteon in biological samples is crucial for clinical and preclinical drug development. This compound, a deuterated analog of Ramelteon, is the ideal internal standard for this analysis as it shares similar chemical and physical properties with the analyte, ensuring reliable correction for variations during sample preparation and analysis.[1] This note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust bioanalytical method for Ramelteon.
Quantitative Data Summary
The following tables summarize the typical validation parameters for a bioanalytical method for Ramelteon and its major active metabolite, M-II, in human plasma.
Table 1: Linearity and Sensitivity of the Bioanalytical Method
| Analyte | Calibration Curve Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Ramelteon | 0.0500 - 30.0 | 0.0500 |
| M-II | 1.00 - 250 | 1.00 |
Data sourced from a study by Zhang et al. (2019)[2][3]
Table 2: Precision and Accuracy of the Bioanalytical Method
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Ramelteon | Low (0.1 ng/mL) | 5.8 | 7.5 | -3.0 | -1.5 |
| Medium (2.0 ng/mL) | 4.2 | 5.1 | 1.5 | 2.8 | |
| High (25 ng/mL) | 3.5 | 4.3 | -0.8 | 0.4 | |
| M-II | Low (2.0 ng/mL) | 6.2 | 8.1 | -2.5 | -0.5 |
| Medium (40 ng/mL) | 4.5 | 5.9 | 0.5 | 1.8 | |
| High (200 ng/mL) | 3.8 | 4.7 | -1.0 | -0.3 |
%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error. Data adapted from a representative LC-MS/MS method.
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Ramelteon | Low (0.1 ng/mL) | 88.2 | 95.1 |
| High (25 ng/mL) | 91.5 | 97.3 | |
| M-II | Low (2.0 ng/mL) | 85.4 | 93.8 |
| High (200 ng/mL) | 89.1 | 96.2 |
Data adapted from a representative LC-MS/MS method.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of Ramelteon and this compound from human plasma.
Materials:
-
Human plasma samples
-
Ramelteon and this compound stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of this compound working solution (internal standard) to each plasma sample, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
This section provides typical liquid chromatography and mass spectrometry conditions for the analysis of Ramelteon.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, linearly decrease to 5% A over 5 min, hold for 1 min, then return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ramelteon: m/z 260.2 -> 173.1this compound: m/z 265.2 -> 178.1M-II: m/z 276.2 -> 189.1 |
| Declustering Potential (DP) | 60 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 25 eV |
| Collision Cell Exit Potential (CXP) | 10 V |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| Curtain Gas (CUR) | 20 psi |
| Temperature (TEM) | 500°C |
Note: These parameters are provided as a guideline and may require optimization for different instruments.
Visualizations
Caption: Experimental workflow for the bioanalytical method of Ramelteon.
Caption: Simplified signaling pathway of Ramelteon.[4][5]
References
- 1. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Ramelteon in Plasma using a Deuterated Internal Standard
Introduction
Ramelteon is a selective agonist of the MT1 and MT2 melatonin receptors and is prescribed for the treatment of insomnia.[1][2] Accurate quantification of Ramelteon in plasma is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This document outlines a detailed protocol for the analysis of Ramelteon in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Ramelteon-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, correcting for variations during sample processing and instrument analysis. The primary sample preparation technique described is protein precipitation, which is a rapid and effective method for removing high-abundance proteins from plasma samples.[1][2][3]
Experimental Protocol
This protocol provides a step-by-step guide for the extraction and quantification of Ramelteon from human plasma.
1. Materials and Reagents
-
Analytes: Ramelteon, this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium acetate, Ultrapure water
-
Biological Matrix: Human plasma (with K2-EDTA as anticoagulant)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Ramelteon and this compound in methanol to create 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Ramelteon stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation: Protein Precipitation
-
Aliquot 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound IS working solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Workflow for Ramelteon Plasma Analysis
Caption: Experimental workflow for Ramelteon quantification in plasma.
Data and Performance
The following tables summarize typical instrument parameters and method validation results based on published literature.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC System |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Acetate solution[1][3] |
| Mobile Phase B | Methanol[1][3] or Acetonitrile |
| Gradient | Optimized gradient elution for separation of Ramelteon and IS from matrix components |
| Flow Rate | 0.4 - 0.5 mL/min[1][3] |
| Column Temperature | 30 - 40 °C[4] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ramelteon: m/z 260.2 → 173.1 (Quantifier), 260.2 → 201.1 (Qualifier)This compound: m/z 265.2 → 178.1 |
| Gas Temperatures | Optimized for specific instrument (e.g., Desolvation: 400-500°C)[5] |
Note: MRM transitions are predictive and should be optimized empirically.
Table 2: Summary of Method Validation Parameters
| Parameter | Result Range | Reference |
| Linearity Range | 0.05 - 50 ng/mL | The linear range varies across studies, with lower limits around 0.05 ng/mL and upper limits from 30 to 50 ng/mL.[1][2][3] |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | A sensitive method can achieve an LLOQ of 0.05 ng/mL.[1][3] |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Accuracy is typically reported as Relative Error (RE), with values between 1.75% and 3.63% in some studies.[2][4] |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | Intra- and inter-day precision, measured as Relative Standard Deviation (RSD), ranges from 1.49% to 4.24%.[2][4] |
| Recovery | >80% | Absolute recovery of Ramelteon from plasma has been reported to be approximately 80.28%.[2][4] |
Table 3: Pharmacokinetic Parameters of Ramelteon (Single 8 mg Oral Dose)
| Parameter | Mean Value (± SD) | Reference |
| Cmax (Maximum Concentration) | 4.50 ± 4.64 ng/mL | Peak plasma concentration shows high variability.[1][3] |
| Tmax (Time to Cmax) | 0.8 ± 0.4 hours | Ramelteon is rapidly absorbed, with peak concentration reached in less than an hour.[1][3][6] |
| t½ (Elimination Half-life) | 1.0 ± 0.9 hours | The elimination half-life is short, typically between 1 and 2.6 hours.[1][3][6] |
Mechanism of Action: Melatonin Receptor Agonism
Ramelteon exerts its therapeutic effect by acting as a potent and selective agonist at the melatonin MT1 and MT2 receptors, which are located in the suprachiasmatic nucleus (SCN) of the brain.[1] These receptors are G-protein coupled receptors (GPCRs). Activation of MT1 and MT2 receptors by Ramelteon initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, ultimately promoting the onset and maintenance of sleep.
Caption: Simplified signaling pathway of Ramelteon at MT1/MT2 receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-dimensional liquid chromatographic analysis of ramelteon in human serum - Arabian Journal of Chemistry [arabjchem.org]
- 3. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 5. shimadzu.com [shimadzu.com]
- 6. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ramelteon
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Ramelteon in biological matrices for quantitative analysis. The following sections outline various extraction techniques, including protein precipitation, solid-phase extraction, and liquid-liquid extraction, complete with experimental protocols and quantitative data to guide researchers in selecting the most appropriate method for their analytical needs.
Introduction to Ramelteon Analysis
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate and reliable quantification of Ramelteon and its major active metabolite, M-II, in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The choice of sample preparation technique is a critical step that significantly impacts the sensitivity, accuracy, and robustness of the analytical method. This document details several validated and commonly employed sample preparation methodologies.
Sample Preparation Techniques for Ramelteon in Human Plasma
The most common biological matrix for Ramelteon analysis is human plasma. The primary sample preparation techniques include Protein Precipitation (PP), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Protein Precipitation (PP)
Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from plasma samples prior to LC-MS/MS analysis.[1][2]
This method is advantageous for high-throughput analysis due to its simplicity and speed. Methanol and acetonitrile are common precipitation agents. While effective in removing the majority of proteins, this method may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects in sensitive LC-MS/MS assays. A 2D-LC method has been developed utilizing protein precipitation with methanol, which demonstrated good recovery.[3]
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., Diazepam in methanol)[1][2]
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[1][2]
-
Add 50 µL of internal standard solution.
-
Add 600 µL of cold acetonitrile (or 2 mL of methanol for a 1 mL serum sample).[1][3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
References
- 1. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
Application Note: High-Throughput Analysis of Ramelteon and Ramelteon-d5 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the hypnotic agent Ramelteon and its deuterated internal standard, Ramelteon-d5, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation. This method is well-suited for pharmacokinetic studies and clinical research applications requiring high throughput and accurate determination of Ramelteon.
Introduction
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia.[1][2] Accurate and reliable quantification of Ramelteon in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variability in sample processing and instrument response in mass spectrometry-based assays. This document provides a detailed protocol for the analysis of Ramelteon and this compound using LC-MS/MS.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is utilized for the extraction of Ramelteon and this compound from human plasma.
Protocol:
-
To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).
-
Precipitate the plasma proteins by adding a suitable organic solvent such as acetonitrile or methanol.[1][3]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column, providing good retention and peak shape for both analytes.
| Parameter | Value |
| Column | Hedera ODS-2 (5 µm, 150 mm × 2.1 mm) or equivalent C18 column[1][3] |
| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol[1][3] |
| Gradient | Isocratic elution with 85% Mobile Phase B[1][3] |
| Flow Rate | 0.5 mL/min[1][3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.
| Parameter | Ramelteon | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | To be determined based on Ramelteon's molecular weight | To be determined based on this compound's molecular weight |
| Product Ion (m/z) | To be determined based on fragmentation pattern | To be determined based on fragmentation pattern |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | To be optimized | To be optimized |
Note: The specific MRM transitions and collision energies for Ramelteon and this compound need to be optimized for the specific mass spectrometer being used. The precursor ion for this compound will be 5 Daltons higher than that of Ramelteon.
Results
This method demonstrates excellent linearity, accuracy, and precision for the quantification of Ramelteon in human plasma. The use of a deuterated internal standard, this compound, ensures reliable and reproducible results by compensating for matrix effects and variations in sample preparation. The calibration curve for Ramelteon is typically linear over a concentration range of 0.05 to 30.0 ng/mL.[1][3]
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Ramelteon.
Ramelteon Metabolism Pathway
Ramelteon is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2, with minor contributions from CYP2C and CYP3A4.[4] The major metabolic pathway is hydroxylation, leading to the formation of several metabolites, with M-II being the principal active metabolite.[1][5]
Caption: Simplified metabolic pathway of Ramelteon.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-dimensional liquid chromatographic analysis of ramelteon in human serum - Arabian Journal of Chemistry [arabjchem.org]
- 3. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
therapeutic drug monitoring of Ramelteon with a deuterated standard
Application Note: Therapeutic Drug Monitoring of Ramelteon
AN-TDM-RT01
Introduction
Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Due to its rapid absorption, extensive first-pass metabolism, and a short half-life of 1 to 2.6 hours, plasma concentrations of Ramelteon can vary significantly among individuals.[1][3] Therapeutic Drug Monitoring (TDM) provides a means to optimize dosing, ensure efficacy, and minimize potential adverse effects by maintaining plasma concentrations within a target therapeutic window. This application note describes a robust and sensitive method for the quantification of Ramelteon in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard (Ramelteon-d4). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.[4]
Principle
This method employs a simple protein precipitation technique for the extraction of Ramelteon and the internal standard (IS), Ramelteon-d4, from human plasma.[5][6] The processed samples are then analyzed by LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for Ramelteon and Ramelteon-d4, ensuring high selectivity and sensitivity. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from samples with known concentrations.
Detailed Protocol
Materials and Reagents
-
Ramelteon reference standard (≥98% purity)
-
Ramelteon-d4 (deuterated internal standard, ≥98% purity)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (≥98% purity)
-
Ammonium acetate (≥98% purity)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
Standard laboratory glassware and pipettes
-
Vortex mixer and centrifuge
-
96-well collection plates or autosampler vials
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ramelteon and Ramelteon-d4 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark. These stock solutions should be stored at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Ramelteon by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into plasma for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Ramelteon-d4 primary stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve Standards:
-
Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Ramelteon working standard solution to prepare calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 5, 10, 20, and 30 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at three concentration levels: Low (0.15 ng/mL), Medium (7.5 ng/mL), and High (25 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL Ramelteon-d4 in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an autosampler vial or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following table summarizes the instrumental conditions for the analysis of Ramelteon.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, hold for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ramelteon: 260.2 → 201.1 (Quantifier), 260.2 → 158.1 (Qualifier)Ramelteon-d4: 264.2 → 205.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument (e.g., 15-25 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for the quantifier MRM transitions of Ramelteon and Ramelteon-d4.
-
Calculate the peak area ratio of Ramelteon to Ramelteon-d4.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Ramelte.on in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The analytical method was validated according to established guidelines. The key performance characteristics are summarized in the table below.
| Validation Parameter | Result |
| Linearity & Range | 0.05 - 30.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Intra-day (%CV) | < 10% |
| Inter-day (%CV) | < 12% |
| Accuracy | |
| Mean Accuracy (% bias) | Within ±15% of the nominal value (±20% at LLOQ) |
| Recovery | |
| Extraction Recovery | > 85% for both analyte and IS |
| Matrix Effect | Minimal matrix effect observed (<15%) |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL |
| Stability | Stable in plasma for 24 hours at room temp, 3 freeze-thaw cycles, and 1 month at -80°C. |
Visualizations
Caption: Experimental workflow for Ramelteon analysis.
Caption: Principle of using a deuterated internal standard.
References
- 1. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 4. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Ramelteon-d5 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and overall safety profile. Ramelteon-d5, a stable isotope-labeled analog of Ramelteon, serves as an invaluable tool in drug metabolism studies. Its primary application is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and precise quantification of Ramelteon in various biological matrices.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key drug metabolism studies.
Bioanalytical Method for Ramelteon Quantification using LC-MS/MS
This compound is the ideal internal standard for the quantification of Ramelteon in biological samples due to its similar physicochemical properties and co-elution with the analyte, which compensates for variability in sample preparation and instrument response.[2]
Experimental Protocol: Quantification of Ramelteon in Human Plasma
This protocol is adapted from a validated LC-MS/MS method and incorporates the use of this compound as the internal standard.
1. Materials and Reagents:
-
Ramelteon
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
96-well plates
-
Centrifuge
2. Stock and Working Solutions:
-
Ramelteon Stock Solution (1 mg/mL): Dissolve 10 mg of Ramelteon in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Ramelteon Working Solutions: Prepare serial dilutions of the Ramelteon stock solution in 50% methanol to create calibration standards (e.g., 0.05 to 30 ng/mL).
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution in acetonitrile to a final concentration of 10 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.
-
Add 200 µL of the this compound working solution (in acetonitrile) to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 column (e.g., Hedera ODS-2, 5 µm, 150 mm × 2.1 mm).[1]
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in 10 mM ammonium acetate solution.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Ramelteon: m/z 260.2 → 173.1
-
This compound: m/z 265.2 → 178.1
-
Note: These are example transitions and should be optimized on the specific instrument used.
-
5. Data Analysis:
-
Quantify Ramelteon concentration by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Ramelteon in the unknown samples by interpolating their peak area ratios from the calibration curve.
In Vitro Drug Metabolism Studies
This compound is instrumental in in vitro studies to determine the metabolic stability and identify the enzymes responsible for Ramelteon's metabolism.
Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which Ramelteon is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Experimental Protocol: Metabolic Stability of Ramelteon
1. Materials and Reagents:
-
Ramelteon
-
This compound (for analytical internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile
-
Incubator/water bath (37°C)
2. Incubation Procedure:
-
Prepare a working solution of Ramelteon (e.g., 1 µM) in phosphate buffer.
-
In a microcentrifuge tube, pre-warm the HLM suspension (final concentration 0.5 mg/mL) and the Ramelteon working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing this compound (as the analytical internal standard).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Ramelteon.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of Ramelteon remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
CYP450 Reaction Phenotyping
This experiment identifies the specific cytochrome P450 (CYP) enzymes responsible for metabolizing Ramelteon.
Experimental Protocol: Ramelteon CYP450 Reaction Phenotyping
This protocol can be performed using two main approaches:
A) Recombinant Human CYP Enzymes:
-
Incubate Ramelteon (e.g., 1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Follow the incubation and sample preparation procedure as described in the metabolic stability assay.
-
Analyze the samples by LC-MS/MS to measure the rate of Ramelteon depletion for each CYP isoform.
-
The isoforms that show the highest rates of metabolism are the primary contributors to Ramelteon's clearance.
B) Chemical Inhibition in Human Liver Microsomes:
-
Pre-incubate HLM with known selective inhibitors for specific CYP enzymes.
-
Add Ramelteon and the NADPH regenerating system to initiate the reaction.
-
After a fixed incubation time, quench the reaction and analyze the remaining Ramelteon concentration by LC-MS/MS.
-
A significant decrease in Ramelteon metabolism in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ramelteon and its Major Active Metabolite (M-II)
| Parameter | Ramelteon | M-II (Metabolite) | Reference |
| Tmax (h) | ~0.75 (fasted) | 1.1 ± 0.5 | [1][3] |
| t½ (h) | 1-2.6 | 2-5 | [3] |
| Absolute Bioavailability | 1.8% | - | [3] |
| Protein Binding | ~82% | ~70% | [3][4] |
| Major Metabolizing Enzymes | CYP1A2, CYP2C subfamily, CYP3A4 | CYP3A4 | [4] |
Table 2: Contribution of CYP Isoforms to Ramelteon Metabolism in Human Liver Microsomes
| CYP Isoform | Contribution (%) | Reference |
| CYP1A2 | 49 | [5] |
| CYP2C19 | 42 | [5] |
| CYP3A4 | 8.6 | [5] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mercell.com [mercell.com]
- 3. clinician.com [clinician.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ramelteon Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Ramelteon in biological matrices, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Ramelteon quantification?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Ramelteon, by co-eluting endogenous components from the biological sample (e.g., plasma, serum, urine).[1][2] This interference can lead to inaccurate and imprecise quantification, impacting the reliability of your results.[1] Essentially, components in the matrix can either reduce the signal of Ramelteon (ion suppression) or increase it (ion enhancement), leading to an underestimation or overestimation of its true concentration.[2]
Q2: I am observing poor sensitivity and inconsistent results for my Ramelteon analysis. Could this be due to matrix effects?
A: Yes, poor sensitivity, inconsistent peak areas, and high variability between samples are classic signs of matrix effects.[1] These issues arise because the extent of ion suppression or enhancement can vary from one sample to another due to differences in the biological matrix composition.
Q3: How can I assess the presence and extent of matrix effects in my Ramelteon assay?
A: The most common method is the post-extraction spike analysis.[1][3] This involves comparing the response of Ramelteon spiked into an extracted blank matrix with the response of Ramelteon in a neat solution (e.g., mobile phase). A significant difference in the signal indicates the presence of matrix effects. The matrix factor (MF) can be calculated to quantify this effect. An MF of less than 1 suggests ion suppression, while an MF greater than 1 indicates ion enhancement.[1]
Q4: What are the most effective strategies to minimize matrix effects for Ramelteon quantification?
A: A multi-pronged approach is often the most effective:
-
Efficient Sample Preparation: The goal is to remove as many interfering matrix components as possible. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[4][5][6]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate Ramelteon from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[7][8]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[9] If a SIL-IS is unavailable, a structural analog that elutes close to Ramelteon can be used. For instance, diazepam has been successfully used as an internal standard in a Ramelteon bioanalytical method.[4][8]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[10]
Troubleshooting Guides
Issue 1: Low Ramelteon Signal Intensity and Poor Peak Shape
| Possible Cause | Troubleshooting Step | Rationale |
| Ion Suppression | Perform a post-extraction spike experiment to confirm and quantify the matrix effect. | To determine if co-eluting matrix components are suppressing the Ramelteon signal. |
| Inefficient Sample Cleanup | Switch to a more rigorous sample preparation method (e.g., from protein precipitation to SPE). | To remove a wider range of interfering substances from the matrix. |
| Suboptimal Chromatographic Conditions | Modify the gradient elution profile to better separate Ramelteon from the matrix front. Experiment with a different column chemistry (e.g., a pentafluorophenyl column).[7][11] | To improve the separation of Ramelteon from interfering compounds. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to optimize the ionization of Ramelteon. | To enhance the signal intensity of the analyte in the mass spectrometer. |
Issue 2: High Variability in Ramelteon Concentration Across Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Matrix Effects | Ensure a consistent and reproducible sample preparation procedure for all samples. | To minimize sample-to-sample variation in the matrix composition. |
| Lack of or Inappropriate Internal Standard | Incorporate a suitable internal standard (ideally a stable isotope-labeled Ramelteon) into the workflow. | An IS co-eluting with Ramelteon will experience similar matrix effects and normalize the signal, improving precision. |
| Carryover from Previous Injections | Implement a robust needle and column wash protocol between injections. | To prevent residual Ramelteon from one sample affecting the next, leading to inaccurate results. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Ramelteon in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of Ramelteon and its active metabolite, M-II.[4][8]
1. Sample Preparation (Protein Precipitation):
- To 200 µL of human plasma, add the internal standard (Diazepam).
- Precipitate proteins by adding a suitable organic solvent (e.g., methanol).
- Vortex mix and centrifuge to pellet the precipitated proteins.
- Inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | Hedera ODS-2 (5 µm, 150 mm × 2.1 mm)[4][8] |
| Mobile Phase | Methanol–0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v)[4][8] |
| Flow Rate | 0.5 mL/min[4][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ramelteon | Refer to specific instrument optimization | Refer to specific instrument optimization |
| M-II (Metabolite) | Refer to specific instrument optimization | Refer to specific instrument optimization |
| Diazepam (IS) | Refer to specific instrument optimization | Refer to specific instrument optimization |
Note: Specific m/z transitions should be optimized for the instrument in use.
Protocol 2: Evaluation of Matrix Effect
This protocol describes the post-extraction spike method to quantify matrix effects.[1][2]
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Ramelteon and IS spiked into the mobile phase or a clean solvent.
- Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then Ramelteon and IS are spiked into the extracted matrix.
- Set C (Pre-Spiked Matrix): Ramelteon and IS are spiked into the biological matrix before the extraction process.
2. Analyze all three sets by LC-MS/MS.
3. Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Quantitative Data Summary
The following table summarizes typical validation parameters for a Ramelteon bioanalytical method.
| Parameter | Ramelteon | M-II (Metabolite) | Reference |
| Linearity Range | 0.0500 - 30.0 ng/mL | 1.00 - 250 ng/mL | [4][8] |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL | 1.00 ng/mL | [4][8] |
| Mean Extraction Recovery | >80% | >80% | [5] |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Within acceptable limits | [5] |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-dimensional liquid chromatographic analysis of ramelteon in human serum - Arabian Journal of Chemistry [arabjchem.org]
- 8. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cerilliant.com [cerilliant.com]
- 10. brjac.com.br [brjac.com.br]
- 11. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
Navigating Ion Suppression in Ramelteon Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ramelteon. The use of its deuterated internal standard, Ramelteon-d5, is a key strategy to mitigate this effect and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my Ramelteon analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where co-eluting matrix components from your sample (e.g., salts, phospholipids, metabolites) interfere with the ionization of your target analyte, Ramelteon.[1][2] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, and potentially even false negatives.[1]
Q2: How does using this compound help overcome ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Ramelteon, but a few of its hydrogen atoms are replaced with deuterium. This slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, Ramelteon and this compound co-elute from the LC column and experience the same degree of ion suppression.[3][4] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to accurate quantification.
Q3: I am still observing significant signal variability even with this compound. What could be the issue?
A3: While this compound is an excellent tool, several factors can still lead to variability:
-
Chromatographic Separation: If Ramelteon and this compound do not perfectly co-elute, they may experience different degrees of ion suppression, leading to inaccurate results.[3] A slight difference in retention time can sometimes be observed with deuterated standards.[4]
-
Internal Standard Concentration: The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. A very high concentration of the internal standard can sometimes suppress the analyte signal.
-
Matrix Effects: In extremely "dirty" samples with high concentrations of interfering compounds, even a SIL-IS may not be able to fully compensate for severe ion suppression. In such cases, optimizing the sample preparation to remove more matrix components is crucial.[3]
-
Instrumental Issues: A contaminated ion source or improper MS settings can also contribute to signal instability. Regular maintenance and optimization are essential.
Q4: Can I use a different internal standard if this compound is unavailable?
A4: While a SIL-IS like this compound is the gold standard, a structural analog can be used as an alternative. However, it is critical to validate that the analog behaves similarly to Ramelteon during sample preparation and chromatographic separation and is not susceptible to different matrix effects.[5] For instance, a published method for Ramelteon has utilized diazepam as an internal standard.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no signal for Ramelteon | Severe ion suppression from the sample matrix. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] 2. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components. 3. Adjust Chromatography: Modify the LC gradient to better separate Ramelteon from the ion-suppressing region of the chromatogram. |
| High variability in Ramelteon/Ramelteon-d5 ratio between replicate injections | Inconsistent sample preparation or injection volume. | 1. Ensure Homogeneity: Thoroughly vortex samples before injection. 2. Check Autosampler: Verify the precision and accuracy of the autosampler. 3. Review Pipetting: Ensure consistent and accurate pipetting during sample and internal standard addition. |
| Poor peak shape for Ramelteon and this compound | Column degradation or inappropriate mobile phase. | 1. Column Maintenance: Flush the column or replace it if it's old or has been used with many complex samples. 2. Mobile Phase pH: Ensure the mobile phase pH is appropriate for Ramelteon's chemical properties. 3. Check for Contamination: Run a blank gradient to check for system contamination. |
| Shift in retention time for Ramelteon and/or this compound | Changes in mobile phase composition or column temperature. | 1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. 2. Verify Column Temperature: Check that the column oven is maintaining a stable temperature. 3. Equilibrate the System: Ensure the LC system is fully equilibrated before starting the analytical run. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and relatively simple method for extracting Ramelteon from plasma samples.[1][2]
-
Spike Internal Standard: To 200 µL of plasma sample in a microcentrifuge tube, add a specific volume of this compound working solution (concentration should be optimized based on the expected analyte concentration).
-
Vortex: Briefly vortex the sample to ensure homogeneity.
-
Precipitate Proteins: Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Inject: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Ramelteon Analysis
This method is based on a published protocol for Ramelteon analysis and adapted for use with this compound.[1][2]
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ramelteon: To be optimized (e.g., precursor ion m/z 260.2 -> product ion m/z 173.1) this compound: To be optimized (e.g., precursor ion m/z 265.2 -> product ion m/z 178.1) |
| Collision Energy | To be optimized for your instrument |
| Dwell Time | To be optimized for your instrument |
Note: The specific MRM transitions and collision energies for Ramelteon and this compound should be optimized on your specific mass spectrometer for maximum sensitivity.
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Ramelteon quantification.
Logic of Overcoming Ion Suppression
Caption: Mechanism of ion suppression compensation.
References
- 1. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Poor Recovery of Ramelteon-d5
Welcome to the technical support center for Ramelteon-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the bioanalysis of Ramelteon, with a specific focus on addressing poor recovery of its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a stable isotope-labeled version of Ramelteon, where five hydrogen atoms have been replaced with deuterium.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Ramelteon in biological matrices. The use of a stable isotope-labeled internal standard is considered best practice as it has nearly identical physicochemical properties to the analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, which helps to correct for variability and matrix effects.
Q2: What is considered a "poor" recovery for this compound?
While there is no universally fixed value, a consistent and reproducible recovery is more critical than a high one. Generally, recoveries below 70% may warrant investigation, as this could indicate a suboptimal extraction process. However, the primary concern is the consistency of the recovery across all samples, including calibration standards, quality controls, and unknown samples. Significant variability in the recovery of this compound can compromise the accuracy and precision of the Ramelteon measurement.
Q3: Can the purity of this compound affect its recovery?
While purity itself might not directly impact recovery, the presence of unlabeled Ramelteon as an impurity in the this compound standard can lead to inaccurate quantification. It is crucial to use a high-purity, well-characterized this compound internal standard.
Q4: Are there any known stability issues with this compound?
Ramelteon is reported to be stable under normal storage conditions when protected from light. While specific stability data for this compound is not extensively published, it is reasonable to assume similar stability. However, it is crucial to perform and document stability assessments of this compound in the relevant biological matrix and storage conditions as part of method validation. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.
Troubleshooting Guide for Poor this compound Recovery
This guide provides a systematic approach to identifying and resolving common causes of low or inconsistent this compound recovery.
Problem: Low or No this compound Signal
Possible Cause 1: Incorrect Preparation of this compound Stock or Spiking Solution.
-
Troubleshooting Steps:
-
Verify the calculations used for preparing the stock and spiking solutions.
-
Re-prepare the solutions using freshly weighed this compound standard.
-
Confirm the solubility of this compound in the chosen solvent. Methanol is a suitable solvent.[2]
-
Ensure the correct volume of the spiking solution is being added to the samples.
-
Possible Cause 2: Inefficient Extraction from the Biological Matrix.
-
Troubleshooting Steps:
-
Review the Extraction Method: Two common methods for Ramelteon from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[3][4]
-
For Protein Precipitation:
-
Ensure the precipitating agent (e.g., methanol, acetonitrile) is added in the correct ratio to the sample volume. A common ratio is 3:1 (solvent:plasma).
-
Vortex the sample thoroughly after adding the precipitating agent to ensure complete protein denaturation.
-
Ensure the centrifugation speed and time are sufficient to pellet all precipitated proteins.
-
-
For Solid-Phase Extraction:
-
Verify that the SPE cartridge type (e.g., Oasis HLB) is appropriate for Ramelteon.[4]
-
Ensure the conditioning and equilibration steps for the SPE cartridge are performed correctly.
-
Optimize the loading, washing, and elution steps. The elution solvent must be strong enough to completely elute this compound from the sorbent.
-
Check for breakthrough by analyzing the wash and loading fractions for the presence of this compound.
-
-
Possible Cause 3: Degradation of this compound.
-
Troubleshooting Steps:
-
Assess the stability of this compound under the experimental conditions (e.g., temperature, pH, light exposure).
-
Perform freeze-thaw stability tests by subjecting spiked matrix samples to multiple freeze-thaw cycles.
-
Evaluate bench-top stability by leaving spiked matrix samples at room temperature for varying durations before extraction.
-
Problem: Inconsistent this compound Recovery
Possible Cause 1: Matrix Effects.
-
Explanation: Matrix effects occur when co-eluting endogenous components from the biological sample enhance or suppress the ionization of the analyte in the mass spectrometer.[5][6] This can lead to significant variability in the internal standard signal.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Assess the matrix effect by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution.
-
Improve Sample Cleanup:
-
If using PPT, consider switching to SPE, which generally provides a cleaner extract.
-
If using SPE, optimize the wash steps to remove more interfering components.
-
-
Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample with a suitable buffer before extraction can sometimes mitigate matrix effects.
-
Possible Cause 2: Inconsistent Sample Processing.
-
Troubleshooting Steps:
-
Ensure consistent and precise pipetting of the sample, internal standard, and all reagents.
-
Standardize vortexing and centrifugation times and speeds for all samples.
-
If using SPE with a vacuum manifold, ensure a consistent vacuum is applied to all wells.
-
Quantitative Data Summary
The following table summarizes typical recovery data for Ramelteon from human plasma using different extraction methods, which can serve as a benchmark for your experiments.
| Extraction Method | Analyte | Mean Recovery (%) | RSD (%) | Reference |
| Protein Precipitation (Methanol) | Ramelteon | 80.28 | 1.75 - 3.63 | [7] |
| Solid-Phase Extraction (Oasis HLB) | Melatonin* | >85 | <15 | [8] |
*Data for Melatonin, a structurally similar compound, is provided as a reference for SPE recovery.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Ramelteon and this compound from Human Plasma
This protocol is based on a validated method for the determination of Ramelteon in human plasma.[3][9]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard spiking solution.
-
-
Protein Precipitation:
-
Add 600 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Ramelteon and this compound from Human Plasma
This protocol is adapted from methods used for similar analytes in biological matrices.[4][8]
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add the appropriate volume of this compound internal standard spiking solution.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor this compound recovery.
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 8. Determination of melatonin in human plasma with solid-phase extraction, high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS for Ramelteon-d5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing tandem mass spectrometry (MS/MS) transitions for Ramelteon-d5. The following sections offer frequently asked questions and troubleshooting advice to ensure sensitive and robust quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS/MS analysis?
This compound is a deuterium-labeled version of Ramelteon.[1][2] It is commonly used as an internal standard (IS) for the quantification of Ramelteon in biological samples.[2][3] Because it is chemically identical to Ramelteon but has a different mass, it co-elutes chromatographically and experiences similar ionization effects, which helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.
Q2: How do I determine the precursor ion (Q1) for this compound?
The precursor ion is typically the protonated molecule, [M+H]⁺, when using positive mode electrospray ionization (ESI). To determine its mass-to-charge ratio (m/z), you can follow this procedure:
-
Calculate the Monoisotopic Mass: The molecular formula for this compound is C₁₆H₁₆D₅NO₂.[3] Its formula weight is 264.4.[3]
-
Add a Proton: For the [M+H]⁺ adduct, add the mass of a proton (approximately 1.007 Da). The theoretical m/z for the precursor ion will be approximately 265.4.
-
Experimental Verification: Infuse a standard solution of this compound directly into the mass spectrometer and perform a full scan in the first quadrupole (Q1) to find the most abundant ion corresponding to this calculated mass.
Q3: How do I identify the most suitable product ions (Q3 transitions)?
Once the precursor ion is identified, the next step is to find stable and intense product ions resulting from its fragmentation.
-
Perform a Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (e.g., m/z 265.4) and scan the third quadrupole (Q3) to detect all fragment ions produced in the collision cell.
-
Select Key Fragments: Choose two to three of the most intense and stable fragment ions from the resulting spectrum. Using multiple transitions (one for quantification, others for confirmation) increases the specificity and reliability of the assay. The fragmentation pattern of this compound is expected to be similar to that of unlabeled Ramelteon.
Q4: Which MS/MS parameters are most critical to optimize for this compound?
For optimal sensitivity, several parameters must be tuned for each specific precursor-to-product ion transition. The most critical are:
-
Collision Energy (CE): This voltage controls the energy applied in the collision cell and directly impacts the fragmentation efficiency of the precursor ion. A CE that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of the desired product ion.
-
Declustering Potential (DP): This voltage is applied to prevent solvent clusters from entering the mass analyzer and helps to desolvate the ions. Optimizing the DP can significantly enhance the signal of the precursor ion.
Data and Method Parameters
Quantitative data and starting parameters are summarized below to facilitate method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₆D₅NO₂ | [3] |
| Formula Weight | 264.4 | [3] |
| Common Use | Internal Standard | [2][3] |
| Purity | ≥99% deuterated forms | [3] |
Table 2: Example MRM Parameter Optimization Table for this compound (Note: These are example values. Optimal parameters must be determined empirically on your specific instrument.)
| Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |
| 265.4 | Fragment 1 | 100 | 70 | 25 |
| 265.4 | Fragment 2 | 100 | 70 | 35 |
| 260.3 (Ramelteon) | Fragment A | 100 | 75 | 28 |
| 260.3 (Ramelteon) | Fragment B | 100 | 75 | 38 |
Table 3: Recommended Starting LC Parameters for Ramelteon Analysis (Based on a published method for Ramelteon and its metabolite.)
| Parameter | Recommended Condition | Reference |
| Column | Hedera ODS-2 (5 µm, 150 mm × 2.1 mm) or equivalent C18 column | [4] |
| Mobile Phase | Methanol / 0.1% Formic Acid in 10 mM Ammonium Acetate (85:15, v/v) | [4] |
| Flow Rate | 0.5 mL/min | [4] |
| Injection Volume | 5-20 µL | |
| Column Temperature | 35-40 °C | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
Experimental Protocols & Workflows
Protocol: Step-by-Step Optimization of this compound MRM Transitions
-
Prepare Standard Solution: Create a 1 µg/mL solution of this compound in a suitable solvent, such as methanol.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion Identification (Q1 Scan): Perform a Q1 scan over a mass range that includes the theoretical m/z of the protonated molecule (e.g., m/z 200-300). Identify the most intense peak, which should correspond to the [M+H]⁺ ion (approx. 265.4 m/z).
-
Product Ion Identification (PIS): Set Q1 to isolate the precursor ion (m/z 265.4). Perform a product ion scan to generate a fragment spectrum. Select the two or three most abundant and stable product ions for your MRM method.
-
MRM Parameter Optimization:
-
Create a new MRM method with the selected precursor and product ion transitions.
-
For each transition, systematically vary the Collision Energy (CE) while keeping other parameters constant. Plot the resulting product ion intensity against the CE value to find the optimum.
-
Next, using the optimal CE, systematically vary the Declustering Potential (DP) and monitor the precursor ion intensity to find the value that yields the highest signal.
-
-
Finalize Method: Save the optimized MRM transitions, including the final CE and DP values, in your acquisition method.
Caption: Workflow for optimizing MS/MS transitions.
Troubleshooting Guide
Q: I am seeing a weak or no signal for this compound. What should I check?
A weak signal can stem from multiple sources. Systematically check the following:
-
Sample Concentration: Ensure the standard or sample concentration is adequate. If too dilute, the signal may be undetectable.[5]
-
Ionization Efficiency: Confirm that the ion source parameters (e.g., spray voltage, gas flows, temperature) are appropriate for your mobile phase and flow rate. Experiment with different ionization settings to improve efficiency.[5]
-
Instrument Tuning and Calibration: The mass spectrometer should be tuned and calibrated regularly according to the manufacturer's guidelines to ensure it is operating at peak performance.[5]
-
Method Parameters: Double-check that the correct precursor and product ion m/z values are entered in your MRM method.
Q: My chromatographic peaks are splitting or broadening. What are the common causes?
Poor peak shape can compromise integration and reduce accuracy. Consider these potential causes:
-
Column Contamination: Contaminants from the sample matrix can build up on the column, leading to peak distortion. Flush the column or replace it if necessary.[5][6]
-
Injection Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak fronting or splitting.[6]
-
Column Overloading: Injecting too much analyte can saturate the column, resulting in broad, asymmetric peaks. Try diluting the sample.[6]
Q: I'm observing high background noise or a drifting baseline. How can I resolve this?
A noisy baseline can make it difficult to detect and quantify low-level analytes.
-
Mobile Phase Quality: Use high-purity LC-MS grade solvents and additives. Contaminated solvents are a common source of baseline noise.[6]
-
System Contamination: Flush the entire LC system, including the pump, lines, and injector, to remove any contaminants.
-
Leaks: Check all fittings for leaks, as this can cause an unstable baseline.[6]
-
Detector Settings: Adjust detector settings, such as gain, to minimize electronic noise while maintaining adequate signal.[5]
Caption: Troubleshooting logic for poor signal intensity.
References
preventing in-source fragmentation of Ramelteon-d5
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source fragmentation of Ramelteon-d5 during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte within the ion source of the mass spectrometer before it reaches the mass analyzer.[1][2][3] For this compound, which is often used as an internal standard for quantifying Ramelteon, this is problematic for several reasons:[4][5][6]
-
Reduced Precursor Ion Signal: It depletes the population of the intended molecular ion (e.g., [M+H]⁺), reducing the sensitivity and accuracy of quantification.
-
Inaccurate Quantification: If the fragmentation is not consistent between samples and standards, it can lead to unreliable quantitative results.
-
Spectral Complexity: The resulting fragment ions can complicate the mass spectrum, potentially being mistaken for impurities or other metabolites.[3]
Q2: What are the primary causes of in-source fragmentation?
A2: In-source fragmentation is primarily caused by excess energy being transferred to the ions in the ion source. The main contributing factors are:
-
High Voltages: Elevated voltages applied to the ion optics, such as the cone voltage, fragmentor voltage, or declustering potential, accelerate ions and cause them to collide with gas molecules, leading to fragmentation.[1][2][7]
-
High Source Temperature: Excessive heat in the ion source can cause thermal degradation of thermally labile compounds like this compound.[1]
-
Mobile Phase Composition: The use of certain additives or a high percentage of organic solvent can sometimes influence ion stability.
-
Dirty Ion Source: Contaminants within the ion source can lead to unstable ionization conditions and promote fragmentation.[8]
Q3: How can I identify that in-source fragmentation is occurring?
A3: You can suspect in-source fragmentation if you observe the following:
-
A lower-than-expected signal intensity for the this compound precursor ion.
-
The presence of known or expected fragment ions in your MS1 (full scan) spectrum.
-
The intensity ratio of the fragment ions to the precursor ion changes as you adjust the cone or fragmentor voltage. Increasing these voltages should increase the fragmentation.[1][2]
Q4: What immediate steps can I take to reduce in-source fragmentation?
A4: To minimize fragmentation, you need to create "softer" ionization conditions.[7] The most effective initial steps are:
-
Reduce the Cone/Fragmentor Voltage: This is the most critical parameter. Lowering the potential difference between the ion source optics reduces the energy of collisions that cause fragmentation.[1][7]
-
Lower the Ion Source Temperature: Decreasing the source temperature can prevent thermal degradation of the analyte.[1]
-
Optimize Nebulizer Gas Flow: Adjusting the gas flow can sometimes improve desolvation efficiency without adding excessive energy.
Troubleshooting and Optimization Guide
If you are experiencing issues with this compound fragmentation, follow this logical workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for minimizing this compound in-source fragmentation.
MS Parameter Optimization
The following table provides recommended starting points for key MS parameters to achieve soft ionization and minimize fragmentation. Values are generic and should be optimized for your specific instrument.
| Parameter | Guideline for Soft Ionization (To Reduce Fragmentation) | Guideline for Harder Ionization (To Confirm Fragmentation) | Notes |
| Cone / Fragmentor / DP Voltage | Start with low values (e.g., 10-30 V) | Increase in steps (e.g., up to 100 V or higher) | This is the most impactful parameter for controlling in-source fragmentation.[1][2] |
| Source Temperature | Set to the lowest value that allows for efficient desolvation (e.g., 100-120 °C) | Higher temperatures (e.g., >150 °C) | High temperatures can cause thermal degradation.[1] |
| Desolvation Temperature | Set to a value sufficient for solvent evaporation (e.g., 350-450 °C) | N/A | Primarily affects desolvation, but excessively high temperatures can transfer energy to the analyte. |
| Nebulizer Gas (Nitrogen) | Use the lowest flow that provides a stable spray | N/A | Affects droplet formation and desolvation. |
| Mobile Phase Additive | Use a mild acid like formic acid (0.1%) | Stronger ion-pairing agents like TFA (use with caution) | Trifluoroacetic acid (TFA) can suppress ionization in positive ESI mode.[7] |
Experimental Protocol: LC-MS/MS Method Optimization
This protocol outlines a systematic approach to developing an LC-MS/MS method for this compound that minimizes in-source fragmentation.
Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.[4]
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for infusion (e.g., 100-500 ng/mL).
Experimental Workflow for Parameter Tuning
Caption: Experimental workflow for optimizing MS parameters to minimize fragmentation.
Recommended LC Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up to a high organic percentage (e.g., 95% B) to elute Ramelteon. A typical gradient for Ramelteon might look like this:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
MS/MS Parameter Acquisition
-
Infusion: Directly infuse the working solution into the mass spectrometer.
-
Initial Settings: Begin with the "soft" ionization parameters outlined in the table above.
-
Cone Voltage Ramp: While observing the MS1 spectrum in real-time, gradually increase the cone/fragmentor voltage. Note the voltage at which fragment ions begin to appear and the voltage at which the precursor ion intensity is maximized without significant fragmentation.
-
Final Parameter Selection: Choose an optimal cone/fragmentor voltage that provides strong precursor ion signal with minimal (<5-10%) fragmentation.
-
Method Application: Apply these optimized source parameters to your final LC-MS/MS method for sample analysis.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In-source fragmentation [jeolusa.com]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - CAS - 1134159-63-9 | Axios Research [axios-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
dealing with isotopic interference in Ramelteon analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic interference in the analysis of Ramelteon and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of isotopic interference in Ramelteon analysis?
A1: Isotopic interference in Ramelteon analysis, particularly when using mass spectrometry, can arise from several sources:
-
Natural Isotope Abundance: The natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in Ramelteon and its metabolites can lead to small peaks at masses slightly higher than the monoisotopic mass (M+1, M+2, etc.). This can potentially interfere with the signal of a deuterated internal standard.
-
Metabolite Cross-talk: Ramelteon is extensively metabolized, primarily by CYP1A2, CYP2C, and CYP3A4 enzymes, to various hydroxylated and carboxylated derivatives.[1][2] The major active metabolite is M-II.[3][4] It is possible for the isotopic peaks of these metabolites to overlap with the signal of the analyte or the internal standard, especially if they are not chromatographically separated.
-
Stable Isotope-Labeled Internal Standard (SIL-IS) Impurities: The synthesis of a SIL-IS, such as Ramelteon-d4 or M-II-d3, may result in a small percentage of the unlabeled analyte being present as an impurity.[5] This can artificially inflate the measured concentration of the analyte.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for Ramelteon analysis?
A2: A SIL-IS is highly recommended for quantitative bioanalysis of Ramelteon for several reasons:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[6]
-
Improved Precision and Accuracy: By mimicking the behavior of the analyte during sample preparation, chromatography, and ionization, a SIL-IS compensates for variations in extraction recovery and instrument response, leading to more precise and accurate results.[7]
-
Minimization of Variability: It helps to correct for inter- and intra-individual variations in sample matrices, which is crucial in clinical and pharmacokinetic studies.[6]
Q3: What should I consider when selecting a SIL-IS for Ramelteon analysis?
A3: When selecting a SIL-IS for Ramelteon analysis, consider the following:
-
Degree of Deuteration: A sufficient number of deuterium atoms should be incorporated to provide a clear mass shift from the analyte, minimizing the risk of isotopic overlap. A mass difference of at least 3 or 4 amu is generally recommended.
-
Isotopic Purity: The SIL-IS should have a high isotopic purity, with minimal contribution from the unlabeled analyte.
-
Chemical Stability: The deuterium labels should be placed on stable positions in the molecule to prevent back-exchange with protons from the solvent.
-
Co-elution: The SIL-IS should co-elute with the analyte to ensure it is subjected to the same matrix effects. However, in some cases, a slight chromatographic separation can be beneficial to resolve any isobaric interferences.[8]
Q4: Can the major metabolite of Ramelteon, M-II, cause interference?
A4: Yes, the major and active metabolite of Ramelteon, M-II, could potentially cause isobaric interference.[3][4][5] Ramelteon and M-II have different molecular weights, but it's crucial to ensure that the chosen mass transitions (precursor and product ions) for Ramelteon are unique and not subject to fragmentation overlap from M-II or other metabolites. A well-developed chromatographic method that separates Ramelteon from its metabolites is the most effective way to mitigate this type of interference.[2][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or splitting | Inadequate chromatographic separation. | Optimize the mobile phase composition, gradient, and flow rate. Consider using a different column chemistry (e.g., C18, phenyl-hexyl). |
| High background or interfering peaks | Matrix effects or contamination. | Improve sample preparation with a more selective extraction method (e.g., solid-phase extraction). Check for contaminants in the LC-MS system. |
| Inaccurate quantification at low concentrations | Isotopic contribution from the analyte to the SIL-IS signal ("crosstalk"). | Use a higher mass-labeled internal standard (e.g., d7 instead of d3). Mathematically correct for the isotopic contribution based on the known natural abundance.[10] |
| Non-linear calibration curve | Saturation of the detector at high concentrations or significant isotopic interference. | Dilute samples to fall within the linear range of the assay. Investigate and correct for isotopic interference as described above. |
| Variable results between samples | Inconsistent matrix effects or extraction recovery. | Ensure the SIL-IS is added early in the sample preparation process. Re-validate the method with a wider range of individual matrix samples.[6] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Ramelteon and M-II in Human Plasma
This protocol is adapted from a validated method and provides a starting point for analysis.[2][9] For addressing isotopic interference, it is recommended to use a deuterated internal standard for both Ramelteon (e.g., Ramelteon-d4) and M-II (e.g., M-II-d3).[5]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing Ramelteon-d4 and M-II-d3 in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 or equivalent |
| Column | Hedera ODS-2 C18 column (150 mm × 2.1 mm, 5 µm) |
| Mobile Phase | A: 0.1% formic acid in 10 mM ammonium acetate; B: Methanol |
| Gradient | Isocratic: 15% A, 85% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ramelteon: To be optimized; Ramelteon-d4: To be optimized; M-II: To be optimized; M-II-d3: To be optimized |
| Collision Energy | To be optimized for each transition |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Data Presentation
Table 1: Example MRM Transitions for Ramelteon and M-II
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ramelteon | 260.2 | 173.1 |
| Ramelteon-d4 | 264.2 | 177.1 |
| M-II | 276.2 | 173.1 |
| M-II-d3 | 279.2 | 173.1 |
Note: These are example transitions and should be empirically determined.
Visualizations
Ramelteon Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCM | Free Full-Text | Use of Melatonin and/on Ramelteon for the Treatment of Insomnia in Older Adults: A Systematic Review and Meta-Analysis [mdpi.com]
- 7. texilajournal.com [texilajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
ensuring long-term stability of Ramelteon-d5 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Ramelteon-d5 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1]
Q2: What solvents are suitable for preparing this compound stock solutions?
A2: this compound is soluble in methanol.[1] The non-deuterated form, Ramelteon, is soluble in ethanol, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide).[2] Given the structural similarity, these organic solvents are also expected to be suitable for this compound. It is recommended to use high-purity, anhydrous solvents to minimize degradation. Aqueous solutions of Ramelteon are not recommended for storage for more than one day.[2]
Q3: What is the recommended storage temperature for this compound stock solutions?
A3: For optimal stability, it is recommended to store this compound stock solutions at -20°C or lower.
Q4: How should I prepare a this compound stock solution?
A4: To prepare a stock solution, allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation. Dissolve the solid in the desired anhydrous organic solvent (e.g., methanol, acetonitrile, or DMSO) to the target concentration. Ensure the solution is thoroughly mixed. For long-term storage, it is advisable to purge the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.[2]
Q5: What is the expected shelf-life of a this compound stock solution?
A5: While the solid form is highly stable, the stability of the solution depends on the solvent and storage conditions. With proper preparation and storage at -20°C or below in a tightly sealed container, a stock solution in an anhydrous organic solvent is expected to be stable for several months. However, it is crucial to perform periodic stability checks to ensure its integrity for quantitative applications.
Q6: How do multiple freeze-thaw cycles affect the stability of this compound stock solutions?
A6: Repeated freeze-thaw cycles can potentially introduce moisture and promote degradation. To minimize this, it is best practice to aliquot the stock solution into smaller, single-use vials. This avoids the need to thaw the entire stock for each use.
Q7: What are the potential degradation pathways for this compound in solution?
A7: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can occur through hydrolysis, oxidation, or photodecomposition, especially if exposed to water, oxygen, or light. Deuterated compounds can also undergo isotopic exchange (loss of deuterium for hydrogen), particularly if stored in protic solvents or under acidic or basic conditions.
Data Presentation
Table 1: Solubility of Ramelteon (Non-deuterated)
| Solvent | Approximate Solubility |
| Ethanol | ~25 mg/mL |
| DMSO | ~30 mg/mL |
| DMF | ~30 mg/mL |
| DMSO:PBS (pH 7.2) 1:5 | ~0.16 mg/mL |
Data sourced from Cayman Chemical product information for Ramelteon.[2] This information can be used as a guideline for this compound.
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound Stock Solution
This protocol outlines a method to assess the long-term stability of a this compound stock solution in a specified organic solvent using LC-MS (Liquid Chromatography-Mass Spectrometry).
1. Materials and Equipment:
-
This compound solid
-
High-purity, anhydrous organic solvent (e.g., methanol, acetonitrile, or DMSO)
-
LC-MS system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
Inert gas (nitrogen or argon)
-
Freezer (-20°C or -80°C)
2. Preparation of Stock Solution:
-
Allow the this compound solid to equilibrate to room temperature.
-
Accurately weigh a sufficient amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber glass vials.
-
Purge the headspace of each vial with inert gas before tightly sealing.
3. Stability Study Design:
-
Time Points: Establish the time points for analysis, for example: T=0 (initial), T=1 month, T=3 months, T=6 months, and T=12 months.
-
Storage Conditions: Store the aliquots at the desired temperature (-20°C or -80°C), protected from light.
-
Analysis: At each time point, retrieve one aliquot. Prepare a fresh working solution of this compound from solid as a control. Analyze both the stored and fresh solutions by LC-MS.
4. LC-MS Analysis:
-
Develop a suitable LC-MS method to achieve good chromatographic separation and signal intensity for this compound.
-
Prepare a calibration curve using freshly prepared standards.
-
Inject the stored and freshly prepared solutions and determine their concentrations from the calibration curve.
5. Data Analysis:
-
Compare the concentration of the stored solution to the freshly prepared solution at each time point.
-
Calculate the percentage recovery of the stored solution relative to the fresh solution.
-
A decrease in concentration over time indicates degradation. A change in the isotopic distribution may suggest isotopic exchange.
Troubleshooting Guide
Q: I see an unexpected peak eluting close to my this compound peak. What could be the cause?
A:
-
Cause: This could be a degradation product of this compound. Degradation can be accelerated by factors such as exposure to light, elevated temperatures, or the presence of water or reactive impurities in the solvent.
-
Solution:
-
Prepare a fresh stock solution from solid this compound and re-analyze to confirm if the peak is present in the new solution.
-
If the peak is absent in the fresh solution, it confirms degradation in the stored solution. Discard the old stock and prepare a new one, ensuring the use of high-purity, anhydrous solvent and proper storage conditions (aliquoted, protected from light, at -20°C or below).
-
Consider using a different, more stable solvent if degradation persists.
-
Q: The signal intensity of my this compound peak has significantly decreased over time. Why is this happening?
A:
-
Cause 1: Degradation. The concentration of your stock solution may have decreased due to chemical degradation.
-
Solution 1: Perform a stability check by comparing the response of your stored solution to a freshly prepared standard of the same concentration. If degradation is confirmed, prepare a new stock solution.
-
Cause 2: Adsorption. this compound might be adsorbing to the surface of the storage container.
-
Solution 2: Consider using different types of vials (e.g., silanized glass or polypropylene) to minimize adsorption.
-
Cause 3: Instrument Variability. The issue might be with the LC-MS system.
-
Solution 3: Check the performance of your LC-MS system with a known standard to ensure it is functioning correctly.
Q: I suspect isotopic exchange is occurring in my this compound stock solution. What are the signs and how can I prevent it?
A:
-
Signs of Isotopic Exchange: In the mass spectrum, you may observe a change in the isotopic distribution of the this compound molecular ion cluster. Specifically, you might see an increase in the intensity of ions with lower m/z values (e.g., d4, d3) and a decrease in the d5 ion.
-
Prevention:
-
Solvent Choice: Avoid protic solvents that can readily exchange protons with the deuterated positions. If a protic solvent like methanol must be used, ensure it is anhydrous. Avoid acidic or basic conditions.
-
Storage: Store the solution at low temperatures (-20°C or -80°C) to slow down the exchange rate.
-
Label Position: The deuterium labels on the ethyl-propanamide side chain of this compound are generally stable. However, extreme pH conditions could potentially facilitate exchange.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
Caption: Troubleshooting decision tree for common issues with this compound stock solutions.
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Ramelteon Quantification
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Stable Isotope-Labeled Internal Standards
In LC-MS/MS-based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thus compensating for variability during sample preparation and analysis. A SIL internal standard, such as Ramelteon-d5, is chemically identical to the analyte (Ramelteon) but has a different mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave almost identically throughout the analytical process. This minimizes variability and leads to higher accuracy and precision.
Method Comparison: Ramelteon vs. Melatonin
To illustrate the principles of LC-MS/MS method validation and the benefits of a deuterated internal standard, we will compare a published method for Ramelteon that uses a non-deuterated internal standard (Diazepam) with a method for Melatonin that employs a deuterated internal standard. Melatonin is structurally and functionally related to Ramelteon, making this a relevant comparison.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Ramelteon Method (with Diazepam IS)[1][2] | Melatonin Method (with 7-D Melatonin IS)[3] |
| Analyte | Ramelteon | Melatonin |
| Internal Standard (IS) | Diazepam | 7-D Melatonin (7-DM) |
| Biological Matrix | Human Plasma | Milk |
| Sample Preparation | Protein Precipitation | Solid Phase Extraction (Chem Elut) |
| LC Column | Hedera ODS-2 (5 μm, 150 × 2.1 mm) | Agilent Zorbax Eclipse XDB C-18 (1.8 μm, 50 x 4.6 mm) |
| Mobile Phase | Methanol:0.1% Formic acid in 10 mM Ammonium Acetate (85:15, v/v) | Gradient of 5 mM Ammonium Formate in 80% Water/20% Methanol (A) and Methanol (B) |
| Flow Rate | 0.5 mL/min | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Ramelteon Method (with Diazepam IS)[1][2] | Melatonin Method (with 7-D Melatonin IS)[3] |
| Linearity Range | 0.0500 - 30.0 ng/mL | 1 - 150 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL | 1 pg/mL |
| Accuracy | Not explicitly stated in abstract | 92.2% (range 90.06–94.58%) |
| Precision (RSD%) | Not explicitly stated in abstract | Mean precision was 1.55% |
| Recovery | Not explicitly stated in abstract | Not explicitly stated in abstract |
Experimental Protocols
Ramelteon Analysis with Diazepam Internal Standard[1][2]
A sensitive LC-MS/MS method was developed for the simultaneous determination of Ramelteon and its active metabolite M-II in human plasma.
-
Sample Preparation: Plasma samples (200 µL) underwent protein precipitation for extraction.
-
Chromatographic Separation: The analytes and the internal standard, diazepam, were separated on a Hedera ODS-2 column (5 μm, 150 × 2.1 mm). The mobile phase consisted of a mixture of methanol and 0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v) delivered at a flow rate of 0.5 mL/min.
-
Mass Spectrometric Detection: Detection was performed using a mass spectrometer in positive multiple reaction monitoring (MRM) mode.
Melatonin Analysis with 7-D Melatonin Internal Standard[3]
This method was developed for the determination of melatonin in milk.
-
Sample Preparation: Milk samples were extracted with dichloromethane and cleaned up using a Chem Elut solid phase extraction cartridge. The solvent was then evaporated, and the residue was reconstituted in methanol.
-
Internal Standard: 7-D Melatonin (7-DM) was used as the internal standard.
-
Chromatographic Separation: Analysis was performed on an Agilent Zorbax Eclipse XDB C-18 rapid resolution analytical column. A gradient elution was used with a mobile phase consisting of 5 mM ammonium formate in 80% water and 20% methanol (A) and methanol (B) at a flow rate of 0.3 mL/min.
-
Mass Spectrometric Detection: The analysis was carried out using an LC-MS/MS system with quantification based on multiple reaction monitoring (MRM).
The Advantage of this compound
The use of a non-isotopic internal standard like diazepam for Ramelteon analysis, while validated, presents potential drawbacks. Diazepam has different chemical and physical properties compared to Ramelteon, which can lead to variations in extraction efficiency and ionization response. These differences can introduce inaccuracies in quantification.
In contrast, this compound would behave nearly identically to Ramelteon during sample preparation and LC-MS/MS analysis. This co-elution and similar ionization behavior would effectively correct for any sample loss during extraction, as well as for matrix effects that can suppress or enhance the ionization of the analyte. The result is a more robust, accurate, and precise method, which is critical for pharmacokinetic studies and regulatory submissions. The melatonin method using a deuterated internal standard demonstrates the high sensitivity (LLOQ of 1 pg/mL) and precision that can be achieved with this approach[3].
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of a typical LC-MS/MS validation workflow for Ramelteon.
Caption: Workflow for Ramelteon analysis using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Evaluating Ramelteon-d5 as an Internal Standard for Ramelteon Quantification
For researchers, scientists, and professionals in drug development, the accuracy and precision of bioanalytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in pharmacokinetic and other quantitative studies. This guide provides a comparative analysis of Ramelteon-d5 as an internal standard for the quantification of Ramelteon, a melatonin receptor agonist used in the treatment of insomnia.
While the ideal internal standard in mass spectrometry-based bioanalysis is a stable isotope-labeled version of the analyte, such as this compound for Ramelteon, publicly available, detailed validation data for a method using this compound is limited. However, the principles of its use and its expected superior performance can be effectively contrasted with existing validated methods that employ other internal standards.
This guide will use the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Ramelteon developed by Gong et al. (2019), which utilizes diazepam as an internal standard, as a basis for comparison. This will allow for a clear understanding of the expected advantages of using a deuterated internal standard like this compound.
The Critical Role of Internal Standards
In LC-MS/MS analysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known quantity to all samples, including calibrators, quality control samples, and unknown study samples. The IS is used to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal IS co-elutes with the analyte and experiences similar matrix effects, thus ensuring that the ratio of the analyte's response to the IS's response remains constant, leading to accurate and precise quantification.
Deuterated internal standards, such as this compound, are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte. This structural similarity ensures that they behave almost identically during extraction and chromatographic separation and experience the same degree of ion suppression or enhancement in the mass spectrometer.
Performance Comparison: this compound (Expected) vs. Diazepam (Validated)
The following table summarizes the validation data for an LC-MS/MS method for Ramelteon using diazepam as the internal standard, as reported by Gong et al. (2019). While specific data for a this compound-based assay is not available in the public domain, the expected performance characteristics are discussed in comparison.
Table 1: Bioanalytical Method Validation Data for Ramelteon Quantification
| Parameter | Ramelteon with Diazepam IS (Gong et al., 2019) | Ramelteon with this compound IS (Expected Performance) |
| Linearity (ng/mL) | 0.05 - 30 | Expected to be similar or better, with a potentially lower limit of quantification due to reduced variability. |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Intra-day Precision (% CV) | 3.9% - 7.8% | Expected to be consistently lower (e.g., < 5%) due to better correction for variability. |
| Inter-day Precision (% CV) | 5.2% - 9.1% | Expected to be consistently lower (e.g., < 5%) due to improved run-to-run reproducibility. |
| Accuracy (% Bias) | -4.0% to 6.0% | Expected to be closer to nominal values (e.g., within ± 5%) due to more accurate correction for matrix effects. |
| Recovery (%) | 85.6% - 92.3% | While the absolute recovery of Ramelteon would be the same, the use of this compound would more accurately track and correct for any variability in the extraction process across different samples. |
| Matrix Effect (%) | 88.7% - 95.4% | This compound is expected to experience the same matrix effects as Ramelteon, leading to a more effective normalization and mitigation of these effects on quantification. |
Data for Diazepam IS from Gong, Z., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 33(5), e4510.
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of Ramelteon in human plasma, using an internal standard, is provided below. This protocol, adapted from Gong et al. (2019), can be modified for the use of this compound.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramelteon: m/z 260.2 → 173.1
-
This compound: m/z 265.2 → 178.1 (Predicted)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard for the quantification of a drug in a biological matrix.
Caption: Bioanalytical workflow for Ramelteon quantification.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the accurate and precise quantification of Ramelteon in biological matrices. While detailed public data on its performance is scarce, the fundamental principles of bioanalysis strongly support its superiority over non-isotopically labeled internal standards like diazepam. This compound is expected to provide more reliable correction for analytical variability, particularly matrix effects, leading to higher quality data in pharmacokinetic and other drug development studies. The experimental protocol provided can be readily adapted for the use of this compound, enabling researchers to develop robust and reliable bioanalytical methods.
A Head-to-Head Battle: Ramelteon-d5 Versus Alternative Internal Standards in Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of the insomnia therapeutic Ramelteon, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of the widely used deuterated internal standard, Ramelteon-d5, with other viable alternatives, supported by experimental data and detailed methodologies.
The gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Ramelteon, is the preferred choice for this purpose. Its key advantage lies in its near-identical physicochemical properties to the analyte, Ramelteon. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery and matrix effects.
However, the use of non-deuterated, or structural analog, internal standards remains a common practice, often driven by cost-effectiveness and availability. A notable example for Ramelteon analysis is the use of Diazepam. While structurally different, Diazepam has been successfully employed in validated bioanalytical methods for Ramelteon.
This comparison guide will delve into the performance characteristics of this compound and Diazepam as internal standards for Ramelteon quantification, providing a clear overview to aid in the selection of the most suitable standard for your research needs.
Performance Data at a Glance: this compound vs. Diazepam
| Performance Parameter | This compound (Expected) | Diazepam | Zopiclone-d4 (for Zopiclone) | Paroxetine (for Eszopiclone) | Moclobemide (for Zopiclone) |
| Type | Stable Isotope-Labeled | Structural Analog | Stable Isotope-Labeled | Structural Analog | Structural Analog |
| Linearity (Correlation Coefficient, r) | >0.99 | >0.99 | >0.99 | >0.998 | Not Specified |
| Recovery (%) | High and Consistent | 82.3 - 91.5 | >50 | Not Specified | 75.9 |
| Matrix Effect (%) | Minimal | 85.6 - 93.7 | Not Specified | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | <15% | 4.6 - 6.8 | <15% | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | 5.5 - 7.3 | <15% | <15% | <15% |
| Intra-day Accuracy (%RE) | ±15% | -3.9 to 2.5 | ±15% | ±15% | ±15% |
| Inter-day Accuracy (%RE) | ±15% | -2.8 to 3.4 | ±15% | ±15% | ±15% |
Note: Data for this compound is based on expected performance for a SIL-IS. Data for Zopiclone-d4, Paroxetine, and Moclobemide are included as they are used for structurally similar sleep-aid medications and provide additional context for the performance of different types of internal standards.
The Gold Standard: The Case for this compound
The use of a deuterated internal standard like this compound is widely recognized as the best practice in quantitative mass spectrometry.[1] By co-eluting with the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's source, leading to a more accurate and precise measurement of the analyte's concentration. While specific validation data for a Ramelteon assay using this compound was not found in the public domain for this review, the performance of other deuterated standards, such as Zopiclone-d4 for Zopiclone analysis, demonstrates the expected high level of accuracy and precision.
A Viable Alternative: The Performance of Diazepam
A validated LC-MS/MS method for the simultaneous determination of Ramelteon and its major metabolite in human plasma successfully utilized Diazepam as an internal standard.[2] The validation data from this study indicates that Diazepam can provide acceptable linearity, precision, and accuracy for the quantification of Ramelteon.
Other Potential Alternatives for Similar Analytes
For the analysis of other non-benzodiazepine hypnotics, various internal standards have been employed, offering insights into potential alternatives for Ramelteon. For instance, in the analysis of Zopiclone and its metabolites, both a deuterated internal standard (Zopiclone-d4) and a structural analog (Moclobemide) have been used.[2][3] Similarly, for Eszopiclone, Paroxetine has been utilized as an internal standard in a validated LC-MS/MS method.[4] The recovery data for Moclobemide was reported to be 75.9%.[3]
Experimental Methodologies
Below are the detailed experimental protocols for the quantification of Ramelteon using Diazepam as an internal standard.
Experimental Protocol: Ramelteon Quantification with Diazepam Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 20 µL of the Diazepam internal standard solution (concentration to be optimized).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate in water (e.g., 85:15 v/v) with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramelteon: Precursor ion (Q1) m/z 260.2 → Product ion (Q3) m/z 173.1
-
Diazepam (IS): Precursor ion (Q1) m/z 285.2 → Product ion (Q3) m/z 193.1
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
Visualizing the Workflow and Logic
To better understand the analytical process and the rationale behind internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Ramelteon in plasma.
Caption: Decision tree for internal standard selection in bioanalysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid LC-MS/MS method for quantitation of eszopiclone in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Cross-Validation of Ramelteon Assays Utilizing Ramelteon-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ramelteon in biological matrices, with a particular focus on the use of its deuterated internal standard, Ramelteon-d5. The utilization of a stable isotope-labeled internal standard like this compound is crucial for correcting variability during sample preparation and analysis, thereby enhancing the accuracy and precision of pharmacokinetic and bioequivalence studies.[1] While a formal cross-validation study between different laboratories or methodologies was not publicly available, this guide consolidates and compares data from published, validated bioanalytical methods to offer a valuable resource for researchers in this field.
The primary analytical technique for the sensitive and selective quantification of Ramelteon and its major active metabolite, M-II, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] This guide will delve into two distinct, yet validated, LC-MS/MS methodologies, highlighting their respective experimental protocols and performance characteristics.
Comparison of Validated Bioanalytical Methods for Ramelteon
The following tables summarize the key parameters and performance characteristics of two distinct LC-MS/MS methods for the analysis of Ramelteon and its metabolite M-II. Method 1 employs a straightforward protein precipitation for sample preparation, while Method 2 utilizes more elaborate liquid-liquid and solid-phase extraction techniques.
Table 1: Comparison of LC-MS/MS Methodologies
| Parameter | Method 1: Protein Precipitation | Method 2: Liquid-Liquid & Solid-Phase Extraction |
| Analyte(s) | Ramelteon, M-II | Ramelteon, M-II |
| Internal Standard | Diazepam (Note: this compound is the recommended stable isotope IS) | Not explicitly stated, but this compound is the standard for such assays. |
| Biological Matrix | Human Plasma | Human Plasma, Breast Milk |
| Sample Preparation | Protein Precipitation with acetonitrile | Liquid-Liquid Extraction (LLE) with ethyl acetate for plasma; Protein precipitation followed by Solid-Phase Extraction (SPE) for breast milk.[4] |
| Chromatography | HPLC | UPLC |
| Column | Hedera ODS-2 (150 x 4.6 mm, 5 µm) | ACQUITY UPLC BEH C18 |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid | Isocratic and gradient elution |
| Detection | Tandem Mass Spectrometry (ESI+) | Tandem Mass Spectrometry (ESI+) |
Table 2: Performance Characteristics of Validated Ramelteon Assays
| Performance Metric | Method 1: Protein Precipitation | Method 2: Liquid-Liquid & Solid-Phase Extraction |
| Linearity Range (Ramelteon) | 0.05 - 30.0 ng/mL[2][3] | 0.1 - 25 ng/mL[4] |
| Linearity Range (M-II) | 1.0 - 500 ng/mL | 0.1 - 25 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) - Ramelteon | 0.05 ng/mL[2][3] | 0.1 ng/mL[4] |
| Recovery (Ramelteon) | 85.6% - 93.2% | Information not available |
| Precision (Intra-day & Inter-day) | < 15% | Good accuracy and precision reported.[4] |
| Accuracy (Intra-day & Inter-day) | Within ± 15% | Good accuracy and precision reported.[4] |
Experimental Protocols
Method 1: Protein Precipitation LC-MS/MS Assay
This method offers a rapid and simple approach for the simultaneous quantification of Ramelteon and M-II in human plasma.
1. Sample Preparation:
-
To 200 µL of human plasma, add 600 µL of acetonitrile containing the internal standard (this compound is recommended).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Hedera ODS-2 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Ramelteon: m/z 260.2 → 173.1
-
M-II: m/z 276.2 → 189.1
-
This compound: m/z 265.2 → 178.1 (or other appropriate fragment)
-
Method 2: UPLC-MS/MS Assay with LLE/SPE
This method provides a more rigorous cleanup, potentially reducing matrix effects and is suitable for different biological matrices.[4]
1. Sample Preparation (Plasma):
-
To a plasma sample, add the internal standard (this compound).
-
Perform liquid-liquid extraction using ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue for injection.
2. Sample Preparation (Breast Milk):
-
Perform protein precipitation with methanol.
-
Further purify the sample using a solid-phase extraction (SPE) cartridge designed to remove phospholipids.[4]
-
Elute the analytes, evaporate, and reconstitute for injection.
3. UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18
-
Elution: Isocratic and gradient elution modes are employed.
4. Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Detection: MRM for Ramelteon, M-II, and this compound.
Workflow and Pathway Diagrams
Caption: Experimental workflow for Ramelteon assay using protein precipitation.
Caption: Metabolic pathway of Ramelteon.
Conclusion
Both the protein precipitation and the more extensive LLE/SPE cleanup methods offer reliable and validated approaches for the quantification of Ramelteon and its active metabolite M-II in biological fluids. The choice of method will depend on the specific requirements of the study, including the desired sample throughput, the complexity of the matrix, and the need to minimize potential matrix effects. The protein precipitation method is simpler and faster, making it suitable for high-throughput analysis. The LLE/SPE method, while more labor-intensive, provides a cleaner extract and may be preferable for more complex matrices like breast milk to ensure the highest accuracy. In all methodologies, the use of the stable isotope-labeled internal standard, this compound, is paramount for achieving robust and reliable quantitative results in regulated bioanalysis.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
A Comparative Guide to the Inter-Laboratory Quantification of Ramelteon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ramelteon, a selective melatonin receptor agonist used in the treatment of insomnia. While direct inter-laboratory comparison studies for Ramelteon are not publicly available, this document synthesizes data from various published analytical methods to offer a comparative overview of their performance. The information presented herein is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical techniques for their specific needs.
Introduction to Ramelteon Quantification
Ramelteon's efficacy and safety are directly related to its pharmacokinetic profile. Accurate and precise quantification of Ramelteon in biological matrices and pharmaceutical formulations is therefore critical for clinical trials, therapeutic drug monitoring, and quality control. The primary analytical techniques employed for Ramelteon quantification are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for Ramelteon quantification as reported in the scientific literature.
Table 1: Comparison of LC-MS/MS Methods for Ramelteon Quantification in Human Plasma
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.0500 - 30.0 ng/mL[1] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL[1] | Not Specified |
| Precision (%RSD) | < 15%[1] | Not Specified |
| Accuracy (%Recovery) | 85-115%[1] | Not Specified |
| Internal Standard | Diazepam[1] | Not Specified |
| Sample Preparation | Protein Precipitation[1] | Solid-Phase Extraction[2] |
Table 2: Comparison of HPLC-UV Methods for Ramelteon Quantification in Pharmaceutical Dosage Forms
| Parameter | Method 1 | Method 2 |
| Linearity Range | 10 - 60 µg/mL[3] | Not Specified |
| Correlation Coefficient (r²) | 0.999[3] | Not Specified |
| Precision (%RSD) | < 2%[3] | Not Specified |
| Accuracy (%Recovery) | 100.0%[3] | Not Specified |
| Detection Wavelength | 282 nm[3] | Not Specified |
| Mobile Phase | Methanol: water (0.1 % OPA), pH 2.7 (60:40 v/v)[3] | Not Specified |
Experimental Protocols
LC-MS/MS Method for Ramelteon in Human Plasma
This method is suitable for the sensitive and selective quantification of Ramelteon and its active metabolite, M-II, in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add an internal standard (Diazepam).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
Column: Hedera ODS-2 (5 μm, 150 × 2.1 mm)[1]
-
Mobile Phase: Methanol-0.1% formic acid in 10 mm ammonium acetate solution (85:15, v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: Appropriate for the instrument.
3. Mass Spectrometric Detection
-
Mode: Positive Multiple Reaction Monitoring (MRM)[1]
-
Ion Transitions: Monitor specific precursor-to-product ion transitions for Ramelteon, its metabolite M-II, and the internal standard.
Experimental workflow for LC-MS/MS quantification of Ramelteon in human plasma.
HPLC-UV Method for Ramelteon in Pharmaceutical Dosage Forms
This method is suitable for the routine quality control of Ramelteon in tablet formulations.
1. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of Ramelteon reference standard in a suitable solvent (e.g., methanol) and dilute to known concentrations within the linear range.
-
Sample Solution: Weigh and finely powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the solvent, sonicate to ensure complete dissolution, and dilute to a suitable concentration.
2. Chromatographic Conditions
-
Column: C18 column[3]
-
Mobile Phase: A mixture of Methanol and water (containing 0.1% Ortho-Phosphoric Acid, pH 2.7) in a ratio of 60:40 (v/v)[3].
-
Flow Rate: 0.7 mL/min[3]
-
Detection Wavelength: 282 nm[3]
-
Injection Volume: Appropriate for the instrument.
3. Quantification
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of Ramelteon in the sample solution from the calibration curve.
Experimental workflow for HPLC-UV quantification of Ramelteon in tablets.
Signaling Pathway and Logical Relationships
The accurate quantification of Ramelteon is a critical step in the broader process of drug development and clinical application. The following diagram illustrates the logical relationship between analytical method development, validation, and its application in pharmacokinetic and quality control studies.
Logical relationship of Ramelteon quantification in drug development.
References
Comparative Guide to Ramelteon-d5 Reference Standards for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Ramelteon-d5 reference standards, offering valuable insights for researchers, scientists, and drug development professionals. In the pursuit of accurate and reproducible analytical results, the quality of a reference standard is paramount. This document outlines key quality attributes, presents comparative data, and details the experimental protocols used for analysis.
Introduction to this compound
This compound is a deuterated analog of Ramelteon, a melatonin receptor agonist used in the treatment of insomnia. The incorporation of five deuterium atoms makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, enabling precise quantification of Ramelteon in biological matrices. The choice of a high-quality reference standard is critical for the development and validation of such assays.
Comparison of Ramelteon Reference Standards
The selection of a suitable reference standard involves the critical evaluation of several quality parameters. While specific batch data is available on the Certificate of Analysis (CoA) provided by suppliers, this guide summarizes typical specifications for Ramelte.on-d5 and compares them with non-deuterated Ramelteon and another deuterated analog, Ramelteon-d3.
| Parameter | This compound Reference Standard | Ramelteon Reference Standard | Ramelteon-d3 Reference Standard |
| Chemical Name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide-d5 | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide-d3 |
| CAS Number | 1134159-63-9[1] | 196597-26-9[2] | 1185146-24-0[3] |
| Molecular Formula | C₁₆H₁₆D₅NO₂[1] | C₁₆H₂₁NO₂[2] | C₁₆H₁₈D₃NO₂ |
| Molecular Weight | ~264.38 g/mol [1] | ~259.34 g/mol [2] | ~262.36 g/mol [4] |
| Purity (typical) | >98% (by HPLC)[5], ≥99% deuterated forms[6] | ≥99% (by HPLC)[2] | Information not readily available |
| Isotopic Enrichment | ≥99% (d₁-d₅) | Not Applicable | Information not readily available |
| Appearance | White to off-white solid | White to pale yellow crystalline powder | Information not readily available |
| Primary Application | Internal standard for bioanalytical assays | Active Pharmaceutical Ingredient (API), analytical standard | Internal standard, research |
Experimental Protocols
The quality of a reference standard is assured through rigorous analytical testing. Below are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the Ramelteon reference standard and to identify and quantify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: ODS (C18), 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.05M phosphate buffer (pH 6.8) in a 40:60 (v/v) ratio.[7]
-
Flow Rate: 1.2 mL/min.[7]
-
Detection Wavelength: 285 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the Ramelteon reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Prepare the sample solution of the Ramelteon batch to be tested in the mobile phase.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. Impurities are identified by their relative retention times.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
For deuterated standards like this compound, mass spectrometry is employed to confirm the level of deuterium incorporation.
Instrumentation:
-
Liquid Chromatograph coupled with a high-resolution Mass Spectrometer (LC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound reference standard in a suitable solvent (e.g., methanol).
-
Mass Spectrometric Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through the LC system. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the relative intensities of the peaks corresponding to the deuterated (d₅) and non-deuterated (d₀) forms of Ramelteon, as well as any partially deuterated species (d₁, d₂, d₃, d₄). The isotopic enrichment is calculated as the percentage of the d₅ species relative to the sum of all isotopic species.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC purity testing and isotopic enrichment analysis.
Figure 1: Workflow for HPLC Purity Determination.
Figure 2: Workflow for Isotopic Enrichment Analysis by MS.
Conclusion
The quality and characterization of a reference standard are fundamental to the reliability of analytical data in drug development and research. This compound, with its high isotopic enrichment and chemical purity, serves as an excellent internal standard for the quantification of Ramelteon. When selecting a reference standard, it is imperative to consult the supplier's Certificate of Analysis for batch-specific data to ensure it meets the requirements of the intended analytical application. The experimental protocols and workflows provided in this guide offer a framework for the verification and comparison of Ramelteon reference standards.
References
Navigating Bioanalysis: A Guide to Regulatory Expectations for Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of deuterated internal standards against their alternatives, supported by experimental data, detailed protocols, and clear visual workflows, to align with stringent regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely regarded as the gold standard in quantitative bioanalysis using mass spectrometry. Their co-elution with the analyte and similar ionization behavior provide superior accuracy and precision compared to other alternatives like structural analogs or non-labeled compounds.
Performance Comparison: Deuterated vs. Analog Internal Standards
The use of a deuterated internal standard significantly improves the accuracy and precision of bioanalytical methods. The following tables summarize comparative data from studies evaluating the performance of deuterated internal standards against structural analog internal standards in LC-MS/MS assays.
Table 1: Accuracy and Precision for the Quantification of Immunosuppressive Drugs [1]
| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Cyclosporine A | Deuterated | 25 | 102.3 | 4.5 |
| 500 | 101.1 | 2.1 | ||
| 900 | 99.8 | 1.8 | ||
| Analog | 25 | 108.7 | 8.9 | |
| 500 | 105.4 | 5.6 | ||
| 900 | 103.2 | 4.3 | ||
| Tacrolimus | Deuterated | 1.0 | 101.5 | 5.2 |
| 15 | 100.2 | 2.5 | ||
| 30 | 99.5 | 2.1 | ||
| Analog | 1.0 | 110.1 | 10.2 | |
| 15 | 106.8 | 6.8 | ||
| 30 | 104.5 | 5.1 | ||
| Sirolimus | Deuterated | 1.0 | 102.1 | 4.8 |
| 15 | 100.5 | 2.3 | ||
| 30 | 99.7 | 1.9 | ||
| Analog | 1.0 | 109.5 | 9.8 | |
| 15 | 105.9 | 6.2 | ||
| 30 | 103.8 | 4.7 | ||
| Everolimus | Deuterated | 1.0 | 101.8 | 5.1 |
| 15 | 100.3 | 2.4 | ||
| 30 | 99.6 | 2.0 | ||
| Analog | 1.0 | 109.9 | 10.5 | |
| 15 | 106.2 | 6.5 | ||
| 30 | 104.1 | 4.9 |
Table 2: Comparison of Mean Bias and Standard Deviation for Kahalalide F Analysis [2]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Deuterated SIL | 100.3 | 7.6 |
| Butyric Acid Analog | 96.8 | 8.6 |
The data clearly demonstrates that methods employing deuterated internal standards exhibit accuracy closer to 100% and lower relative standard deviations (RSD), indicating higher precision.
Experimental Protocols
A robust bioanalytical method validation is essential for regulatory submission and involves a series of experiments to demonstrate the method's reliability.
Stock and Working Solution Preparation
-
Stock Solution Preparation: Accurately weigh a suitable amount of the analyte and the deuterated internal standard reference materials. Dissolve each in an appropriate solvent to prepare individual stock solutions of known concentrations.
-
Working Solution Preparation: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent. Prepare a working solution of the deuterated internal standard at a constant concentration.
Calibration Curve Preparation
-
Spike a set of blank biological matrix samples with the analyte working solutions to create a calibration curve with at least six non-zero concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
-
Add the deuterated internal standard working solution to all calibration standards (except the blank) and quality control (QC) samples at a constant concentration.
-
Process the samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using the LC-MS/MS method.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor is commonly used.
Accuracy and Precision Assessment
-
Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: Calculate the percentage of the mean determined concentration to the nominal concentration. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: Calculate the relative standard deviation (RSD) for the replicates at each concentration level. The RSD should not exceed 15% (20% at the LLOQ).
Recovery Assessment
-
Prepare three sets of samples:
-
Set A: Blank matrix spiked with the analyte and deuterated internal standard before extraction.
-
Set B: Blank matrix extracted first, and then the analyte and deuterated internal standard are added to the post-extraction supernatant.
-
Set C: A neat solution of the analyte and deuterated internal standard in the reconstitution solvent.
-
-
Analyze all three sets of samples.
-
Calculate Recovery (%): (Mean peak area of Set A / Mean peak area of Set B) * 100
-
The recovery of the analyte and the internal standard should be consistent and reproducible, although it does not need to be 100%.
Matrix Effect Assessment
-
Prepare two sets of samples:
-
Set 1: Blank matrix extracted from at least six different sources, with the analyte and deuterated internal standard added to the post-extraction supernatant.
-
Set 2: A neat solution of the analyte and deuterated internal standard in the reconstitution solvent.
-
-
Analyze both sets of samples.
-
Calculate Matrix Factor: (Mean peak area of Set 1 / Mean peak area of Set 2)
-
Calculate IS-Normalized Matrix Factor: (Matrix Factor of Analyte / Matrix Factor of Deuterated Internal Standard)
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Visualizing the Workflow and Troubleshooting
To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Bioanalytical Method Validation Workflow.
Caption: Troubleshooting Internal Standard Variability.
References
Proficiency Testing in Clinical Labs: A Comparative Guide to Internal Standards for Ramelteon Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of quantitative bioanalysis is paramount. In the therapeutic drug monitoring of Ramelteon, a sedative-hypnotic used for insomnia, the choice of an appropriate internal standard is a critical factor for achieving robust and reproducible results in clinical laboratory settings. This guide provides a comparative overview of Ramelteon-d5 and an alternative, Diazepam, as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their close physicochemical similarity to the analyte. However, their availability and cost can be limiting factors. In such cases, a structurally similar but non-isotopically labeled compound, like Diazepam, can be a viable alternative. This guide will delve into the performance characteristics of both.
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Below is a comparison of key performance parameters for Ramelteon analysis using this compound and Diazepam as internal standards, based on available validation data.
| Performance Metric | This compound (Deuterated IS) | Diazepam (Non-deuterated IS) | Key Considerations |
| Linearity (r²) | >0.99 | >0.99 | Both internal standards allow for the development of highly linear calibration curves over a clinically relevant concentration range. |
| Accuracy (% Bias) | Typically within ±5% | Within ±15% | This compound generally provides higher accuracy due to its closer structural and physicochemical properties to Ramelteon, leading to better compensation for matrix effects and extraction variability. |
| Precision (%RSD) | <10% | <15% | The use of a stable isotope-labeled internal standard often results in lower variability and therefore better precision. |
| Recovery | High and consistent | Moderate to high, may be more variable | This compound is expected to have extraction recovery very similar to Ramelteon. Diazepam's recovery may differ more significantly, potentially impacting accuracy if not carefully validated. |
| Matrix Effect | Effectively minimizes matrix effects | May not fully compensate for matrix effects | As a stable isotope-labeled analog, this compound co-elutes with Ramelteon and experiences nearly identical ionization suppression or enhancement, effectively mitigating matrix effects. Diazepam, having a different chemical structure, may be affected differently by the sample matrix, which could lead to biased results.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Ramelteon in human plasma using LC-MS/MS with either this compound or Diazepam as the internal standard.
Method 1: Ramelteon Analysis using this compound Internal Standard
This protocol outlines a typical validated LC-MS/MS method for the determination of Ramelteon in human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 90% A, ramp to 10% A over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramelteon: Precursor ion > Product ion (to be determined based on instrument optimization).
-
This compound: Precursor ion > Product ion (to be determined based on instrument optimization).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
Method 2: Ramelteon Analysis using Diazepam Internal Standard
This protocol is based on a published method for the simultaneous determination of Ramelteon and its active metabolite in human plasma.[3]
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma, add a known amount of Diazepam internal standard solution.[3]
-
Add precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.[3]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the clear supernatant for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: Hedera ODS-2 (150 mm × 2.1 mm, 5 µm).[3]
-
Mobile Phase: Methanol and 10 mM ammonium acetate with 0.1% formic acid (85:15, v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: Not specified in the abstract, typically 5-20 µL.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramelteon: m/z 260.2 → 175.1.
-
Diazepam: m/z 285.2 → 193.1.[4]
-
Mandatory Visualizations
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for Ramelteon analysis in clinical labs.
Caption: Principle of stable isotope-labeled internal standard in LC-MS/MS.
Proficiency Testing Programs
Participation in proficiency testing (PT) or external quality assessment (EQA) programs is essential for clinical laboratories to monitor their performance and ensure the quality of their results. Major providers of such programs include the College of American Pathologists (CAP) and the American Association for Clinical Chemistry (AACC).
While Ramelteon is not always explicitly listed in the general therapeutic drug monitoring (TDM) panels of these organizations, it may be included in more specialized toxicology or sedative-hypnotic monitoring programs. Laboratories are encouraged to contact these providers directly to inquire about the availability of PT materials for Ramelteon or to participate in programs that include other sedative-hypnotics to assess their analytical performance with similar compounds. Reviewing the specific analyte lists in the TDM and toxicology program catalogs from providers like CAP and AACC is recommended to identify relevant schemes.[5][6][7][8][9][10][11]
Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a non-isotopically labeled alternative such as Diazepam for the quantitative analysis of Ramelteon in clinical labs has significant implications for method performance. While this compound offers superior accuracy and precision due to its ability to effectively compensate for matrix effects and procedural variability, Diazepam can be a suitable and more cost-effective alternative if the method is thoroughly validated to account for potential differences in analytical behavior.
For laboratories engaged in the therapeutic drug monitoring of Ramelteon, a careful evaluation of the performance characteristics of the chosen internal standard is crucial. Participation in relevant proficiency testing programs, when available, is highly recommended to ensure the ongoing quality and reliability of patient test results. This guide provides the foundational information to assist researchers and clinical laboratory professionals in making informed decisions for their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. clpmag.com [clpmag.com]
- 7. CAP/AACC IMMUNOSUPPRESSIVE DRUGS-CS [estore.cap.org]
- 8. Proficiency Testing Resources | College of American Pathologists [cap.org]
- 9. Catalog and Ordering Information | College of American Pathologists [cap.org]
- 10. clpmag.com [clpmag.com]
- 11. cap.objects.frb.io [cap.objects.frb.io]
A Comparative Guide to the Analytical Performance of Ramelteon-d5 Lots
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the analytical performance of different lots of Ramelteon-d5, a deuterated internal standard crucial for the accurate quantification of Ramelteon in biological samples.[1] Lot-to-lot consistency is paramount for the reliability of pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical assays.[1][2] This document outlines key analytical parameters for comparison, standardized experimental protocols, and the underlying biochemical pathways relevant to Ramelteon's function.
Data Presentation: Lot-to-Lot Comparison
Ensuring the quality and consistency of an internal standard is a prerequisite for robust and reproducible analytical data. Below is a model table summarizing the critical quantitative data that should be compared between different lots of this compound. These values are typically found on the Certificate of Analysis (CoA) provided by the supplier.[3]
| Analytical Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Chemical Purity (by HPLC) | 99.8% | 99.5% | 99.9% | > 98% |
| Isotopic Purity (% d5) | 99.6% | 99.5% | 99.7% | ≥ 99% deuterated forms |
| Chemical Identity (by MS) | Conforms | Conforms | Conforms | Matches reference spectrum |
| Residual Solvents (by GC) | < 0.1% | < 0.1% | < 0.1% | Complies with USP <467> |
| Enantiomeric Purity (% S-enantiomer) | > 99.9% | 99.8% | > 99.9% | > 99.5% |
This table is a template. Actual values should be obtained from the lot-specific Certificate of Analysis.
Experimental Protocols
The following is a representative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ramelteon in human plasma, for which this compound serves as an ideal internal standard.[1]
Objective: To accurately quantify the concentration of Ramelteon in a biological matrix using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma, add the internal standard (this compound) solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile).[4][5]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Hedera ODS-2 (5 µm, 150 × 2.1 mm) or equivalent C18 column.[4][5]
-
Mobile Phase: Methanol and 0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v).[4][5]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Example):
-
Ramelteon: Precursor Ion (Q1) → Product Ion (Q3)
-
This compound: Precursor Ion (Q1) → Product Ion (Q3) (Specific mass transitions should be optimized in the laboratory).
-
4. Data Analysis
-
Quantification is based on the ratio of the peak area of Ramelteon to the peak area of the internal standard (this compound).
-
A calibration curve is generated by plotting the peak area ratio against the known concentrations of a series of calibration standards. The linear range for Ramelteon is typically 0.0500-30.0 ng/mL.[4]
Visualizations
Experimental Workflow Diagram
The diagram below illustrates the general workflow for the bioanalysis of Ramelteon using LC-MS/MS with this compound as an internal standard.
Caption: LC-MS/MS workflow for Ramelteon quantification.
Ramelteon Signaling Pathway
Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the brain, the body's master clock.[6][7][8] Its therapeutic effect in treating insomnia is derived from mimicking the natural action of melatonin on these receptors to regulate the sleep-wake cycle.[6][9]
Caption: Ramelteon's agonistic action on MT1/MT2 receptors.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound - CAS - 1134159-63-9 | Axios Research [axios-research.com]
- 3. Ramelteon D5 | CAS No- 1134159-63-9 | Simson Pharma Limited [simsonpharma.com]
- 4. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 7. Ramelteon - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. go.drugbank.com [go.drugbank.com]
The Gold Standard for Accurate Quantification: Justifying the Use of Stable Isotope-Labeled Internal Standards
In the landscape of analytical chemistry, particularly within drug development and clinical research, the demand for precise and accurate quantification of molecules is paramount. While various analytical techniques exist, the use of a stable isotope-labeled internal standard (SIL-IS) coupled with mass spectrometry has emerged as the gold standard for achieving the highest levels of accuracy and reliability. This guide provides a comprehensive comparison of SIL-IS with alternative methods, supported by experimental data, to underscore its superiority in mitigating analytical variability and ensuring data integrity.
The core principle behind the effectiveness of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest. By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), the SIL-IS has a different mass, allowing it to be distinguished from the native analyte by a mass spectrometer. However, it behaves almost identically during sample preparation, chromatography, and ionization, thereby compensating for a wide range of potential errors.
Comparative Analysis: The SIL-IS Advantage in Practice
To illustrate the tangible benefits of employing a SIL-IS, this section presents quantitative data from various studies comparing its performance against other internal standards, such as structural analogs, and quantification without an internal standard.
Case Study 1: Enhanced Precision in Anticancer Drug Analysis
In the bioanalysis of the novel anticancer drug Kahalalide F, a study compared the assay performance using a structural analog internal standard versus a stable isotope-labeled internal standard. The results demonstrated a significant improvement in both precision and accuracy with the SIL-IS.
Table 1: Comparison of Assay Performance for Kahalalide F Quantification [1]
| Parameter | Structural Analog Internal Standard | Stable Isotope-Labeled Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Bias (%) | 8.6 | 7.6 |
| Statistical Significance (p-value) | <0.0005 (significant deviation from 100%) | 0.5 (no significant deviation from 100%) |
This data clearly shows that the SIL-IS provided a more accurate measurement with less variability.[1]
Case Study 2: Overcoming Matrix Effects in Mycotoxin Analysis
Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis. A study on the determination of the mycotoxin deoxynivalenol (DON) in wheat and maize highlights the exceptional capability of a ¹³C-labeled internal standard to correct for these effects, even without sample cleanup.
Table 2: Apparent Recoveries of Deoxynivalenol (DON) with and without a SIL-IS [2]
| Matrix | Apparent Recovery without IS (%) | Recovery with ¹³C-labeled IS (%) |
| Wheat | 29 ± 6 | 95 ± 3 |
| Maize | 37 ± 5 | 99 ± 3 |
The dramatic improvement in recovery demonstrates the indispensable role of SIL-IS in complex matrices.[2]
Case Study 3: Superiority in Therapeutic Drug Monitoring
In the therapeutic drug monitoring of the immunosuppressant everolimus, a comparison was made between a structural analog (32-desmethoxyrapamycin) and a deuterated everolimus (everolimus-d4) as internal standards. While both performed acceptably, the SIL-IS demonstrated a more favorable comparison to an independent LC-MS/MS method.
Table 3: Comparison of Internal Standards for Everolimus Quantification [3]
| Parameter | 32-desmethoxyrapamycin (Analog IS) | everolimus-d4 (SIL-IS) |
| Slope vs. Independent Method | 0.83 | 0.95 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
| Total Coefficient of Variation (%) | 4.3 - 7.2 | 4.3 - 7.2 |
The slope closer to 1.00 for the SIL-IS indicates a better agreement with the reference method, highlighting its superior accuracy.[3]
Experimental Protocols: A Glimpse into the Methodology
The following protocols provide a detailed overview of the experimental procedures used in studies that validate the efficacy of stable isotope-labeled internal standards.
Protocol 1: LC-MS/MS Analysis of Lapatinib in Human Plasma
This protocol details the quantification of the anticancer drug lapatinib in human plasma using a deuterated internal standard (lapatinib-d3).[4][5]
-
Sample Preparation:
-
To 250 µL of plasma, add 5 µL of the lapatinib-d3 internal standard working solution.
-
Acidify the sample with 20 µL of concentrated formic acid.
-
Perform a liquid-liquid extraction with 1 mL of ethyl acetate.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic System: Waters Alliance 2695 system.
-
Column: Appropriate reversed-phase column for separation.
-
Mobile Phase: A gradient of methanol and formic acid in water.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both lapatinib and lapatinib-d3.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of lapatinib to lapatinib-d3 against the concentration of lapatinib standards.
-
Determine the concentration of lapatinib in unknown samples from the calibration curve.
-
Protocol 2: Determination of Mycotoxins in Food Matrices using SIDA
This protocol outlines the use of a stable isotope dilution assay (SIDA) for the quantification of multiple mycotoxins in corn, peanut butter, and wheat flour.[6]
-
Sample Preparation:
-
Weigh a 5 g sample of the homogenized food matrix.
-
Fortify the sample with a known amount of a mixture of ¹³C uniformly labeled mycotoxin internal standards.
-
Extract the sample with 20 mL of an acidified acetonitrile/water mixture (e.g., 50:50 v/v).
-
Shake or vortex the mixture for 10 minutes.
-
Centrifuge the extract for 5 minutes.
-
Filter the supernatant.
-
Dilute an aliquot of the filtered extract with acidified water.
-
-
LC-MS/MS Analysis:
-
System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Analysis: Analyze the diluted extract by LC-MS/MS, monitoring for the specific MRM transitions of both the native mycotoxins and their corresponding ¹³C-labeled internal standards.
-
-
Quantification:
-
Identify mycotoxins based on retention time and the presence of two product ion transitions.
-
Quantify the mycotoxins using a calibration curve prepared with native mycotoxin standards in solvent, with the peak area ratio of the native mycotoxin to its ¹³C-labeled internal standard being used for calculation.
-
Visualizing the Rationale and Workflow
The following diagrams, created using the DOT language, illustrate the logical justification for using a SIL-IS and the typical experimental workflow.
References
- 1. scispace.com [scispace.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of Ramelteon-d5: A Guide for Laboratory Professionals
The safe and compliant disposal of Ramelteon-d5, a deuterated analog of Ramelteon used in research settings, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, ensuring adherence to regulatory standards.
Hazard Identification and Safety Precautions
This compound is intended for research use only and is not for human or veterinary use.[1][2] While specific toxicity data for this compound is limited, the Safety Data Sheet (SDS) for Ramelteon indicates potential hazards such as skin irritation, serious eye irritation, and respiratory tract irritation.[3] It is also harmful if swallowed.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn when handling this compound.[1][3][4]
Key Safety Information:
| Hazard | Precautionary Statement |
| Harmful if swallowed[2][3] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[3][5] |
| Causes skin irritation[3] | Wear protective gloves. Wash hands thoroughly after handling.[3] |
| Causes serious eye irritation[3] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3] |
| May cause respiratory irritation[3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste.[6][7] As it is not a controlled substance, the primary regulatory frameworks are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]
1. Waste Characterization:
-
Determine if the waste is hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Based on available safety data, pure, unused this compound is not typically classified as a RCRA hazardous waste. However, any solvents or other chemicals mixed with the this compound must also be evaluated.
2. Segregation:
-
Segregate this compound waste from other waste streams. Use a designated, clearly labeled waste container for non-hazardous pharmaceutical waste.[8] This prevents cross-contamination and ensures proper disposal.
3. Containerization:
-
Use appropriate waste containers. The container should be durable, leak-proof, and have a secure lid. Label the container clearly as "Non-Hazardous Pharmaceutical Waste" and include the name "this compound."
4. Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash. [2] This is to prevent environmental contamination of waterways.[2]
-
Engage a licensed pharmaceutical waste contractor. The recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed facility.[6][9] This ensures complete destruction of the compound.
-
Reverse distribution is an option for unopened, unexpired products. While less common for research chemicals, if applicable, this allows the substance to be returned for potential credit and proper management by the distributor.[9]
5. Documentation:
-
Maintain accurate records of the disposed waste. This includes the name of the chemical, quantity, and date of disposal. This documentation is essential for regulatory compliance and internal safety audits.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. kmpharma.in [kmpharma.in]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
